Nav1.8-IN-4
Description
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Properties
Molecular Formula |
C20H14F4N2O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-N-(2-oxo-1H-pyridin-4-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H14F4N2O3/c1-11-8-13(21)3-5-16(11)29-17-9-12(20(22,23)24)2-4-15(17)19(28)26-14-6-7-25-18(27)10-14/h2-10H,1H3,(H2,25,26,27,28) |
InChI Key |
YXHMFJXQQXHKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Nav1.8-IN-4, a potent inhibitor of the voltage-gated sodium channel Nav1.8. This document collates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development efforts in the field of analgesia.
Core Mechanism of Action
This compound, also identified as Compound 9a in seminal patent literature, is a selective inhibitor of the tetrodotoxin-resistant (TTX-r) voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission. By blocking the influx of sodium ions through the Nav1.8 channel, this compound effectively dampens the generation and propagation of action potentials in nociceptive neurons, thereby leading to an analgesic effect. The compound's inhibitory action is the primary mechanism through which it is being investigated for the treatment of pain-related diseases.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.
| Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| Human Nav1.8 | 0.014 | HEK-293 | Electrophysiology |
Further selectivity data against other Nav subtypes and off-target channels is crucial for a comprehensive safety and efficacy profile but is not publicly available for this compound at this time. The general approach for determining selectivity is outlined in the experimental protocols section.
Experimental Protocols
The following sections describe the typical methodologies used to characterize the activity of Nav1.8 inhibitors like this compound.
Cell Line and Channel Expression
HEK-293 cells (Human Embryonic Kidney 293) are commonly used for heterologous expression of ion channels. These cells are transfected with the gene encoding the alpha subunit of the human Nav1.8 channel (SCN10A). Stable cell lines expressing the channel are then selected and maintained in culture.
Electrophysiology: Whole-Cell Patch Clamp
The primary technique for assessing the inhibitory effect of compounds on Nav1.8 is the whole-cell patch-clamp technique.
Objective: To measure the sodium current through the Nav1.8 channel in the presence and absence of this compound to determine the compound's inhibitory potency (IC50).
Materials:
-
HEK-293 cells stably expressing human Nav1.8
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
This compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired concentrations.
Procedure:
-
HEK-293 cells expressing Nav1.8 are plated onto glass coverslips.
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the intracellular solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential where the Nav1.8 channels are in a closed state (e.g., -100 mV).
-
Depolarizing voltage steps are applied to elicit Nav1.8-mediated sodium currents (e.g., a step to 0 mV for 20 ms).
-
A baseline recording of the sodium current is established.
-
This compound at various concentrations is perfused over the cell.
-
The sodium current is recorded again in the presence of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Nociception Inhibition
Caption: Inhibition of Nav1.8 by this compound blocks the sodium influx required for pain signal propagation in nociceptive neurons.
Experimental Workflow for IC50 Determination
An In-depth Technical Guide to the Structure-Activity Relationship of Nav1.8 Inhibitors
This technical guide provides a detailed overview of the structure-activity relationship (SAR) for inhibitors of the voltage-gated sodium channel Nav1.8, a key target in the development of novel analgesics. While specific data for a compound designated "Nav1.8-IN-4" is not publicly available, this document will explore the core principles of Nav1.8 inhibitor SAR by examining a representative series of compounds based on a nicotinamide scaffold, as described in recent literature. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of pain management.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and trigeminal neurons.[1][2] Its involvement in the transmission of nociceptive signals has made it a genetically validated target for pain.[3] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (TTX-R) and plays a crucial role in the repetitive firing of nociceptive neurons, contributing to both inflammatory and neuropathic pain states.[1][4][5][6][7] The development of selective Nav1.8 inhibitors is a promising strategy for creating effective non-opioid analgesics with a reduced risk of central nervous system and cardiovascular side effects.[4][8]
Core Scaffold and General SAR Principles
A significant amount of research has focused on identifying potent and selective Nav1.8 inhibitors. One such effort led to the discovery of compounds based on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold.[3] The general structure-activity relationship for this class of compounds indicates that modifications to different parts of the molecule can significantly impact potency and selectivity.
The core scaffold can be conceptually divided into three main regions for SAR exploration:
-
The Nicotinamide Core: This central aromatic ring is crucial for the compound's interaction with the channel.
-
The Azepane Moiety: Modifications to this ring system can influence both potency and pharmacokinetic properties.
-
The Bicyclic Aromatic Fragment: Variations in this region are critical for achieving high potency and selectivity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of a selection of compounds from the nicotinamide series, highlighting the impact of structural modifications on their inhibitory activity against the human Nav1.8 channel expressed in HEK293 cells.
| Compound ID | Bicyclic Aromatic Fragment | hNav1.8 IC50 (nM) | Selectivity over Nav1.1, Nav1.5, Nav1.7 |
| 2c | Indazole | 50.18 ± 0.04 | >200-fold |
Data extracted from a study on nicotinamide-based Nav1.8 inhibitors.[3]
The data for compound 2c demonstrates that the introduction of an indazole bicyclic aromatic fragment results in a potent inhibitor of Nav1.8 with excellent selectivity against other key sodium channel isoforms, which is a critical attribute for avoiding cardiac (Nav1.5) and central nervous system side effects.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel Nav1.8 inhibitors.
Cell Culture and Transfection
HEK293 cells are stably transfected with the human Nav1.8 (hNav1.8) α-subunit. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic such as G418 (500 µg/mL) to maintain expression of the channel. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiology
Whole-cell patch-clamp recordings are performed to measure the inhibitory activity of compounds on Nav1.8 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Cells are plated onto glass coverslips before the experiment.
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used to form a gigaseal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Nav1.8 currents are elicited by a depolarization step to 0 mV for 30 ms from a holding potential of -70 mV.
-
The test compounds are perfused into the recording chamber at various concentrations to determine their inhibitory effect on the peak sodium current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
In Vivo Pain Models
The analgesic efficacy of Nav1.8 inhibitors is often evaluated in rodent models of pain.
-
Post-Surgical Pain Model:
-
A surgical incision is made on the plantar surface of the hind paw of a mouse or rat.
-
The test compound or vehicle is administered orally or via another relevant route.
-
Mechanical allodynia is assessed using von Frey filaments at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Visualizing Key Concepts
The following diagrams illustrate important aspects of Nav1.8 structure and the workflow for inhibitor evaluation.
Caption: Schematic of the Nav1.8 channel alpha subunit with its four homologous domains.
Caption: A typical workflow for the structure-activity relationship (SAR) study of Nav1.8 inhibitors.
Caption: The role of Nav1.8 in pain signaling and the mechanism of its inhibition.
Conclusion
The structure-activity relationship of Nav1.8 inhibitors is a complex and evolving field. The development of potent and selective compounds, such as those based on the nicotinamide scaffold, highlights the potential for designing novel analgesics that specifically target the peripheral mechanisms of pain. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their preclinical efficacy into clinically successful therapeutics for the management of chronic pain.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data retrieval, specific information regarding the binding site and mechanism of action for a compound designated "Nav1.8-IN-4" is not available in the public domain. This guide will utilize the well-characterized selective Nav1.8 inhibitor, A-803467 , as a representative molecule to provide a comprehensive technical overview of inhibitor interaction with the SCN10A channel. The principles and methodologies described herein are broadly applicable to the study of other selective Nav1.8 inhibitors.
Introduction to SCN10A (Nav1.8)
The SCN10A gene encodes the alpha subunit of the voltage-gated sodium channel Nav1.8.[1][2] This channel is a key player in the transmission of pain signals, particularly in the peripheral nervous system.[3][4] Nav1.8 is predominantly expressed in the dorsal root ganglia (DRG) and trigeminal ganglia neurons, which are crucial for nociception.[1][5][6] Unlike many other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX-R) and exhibits distinct electrophysiological properties, such as a more depolarized resting membrane potential for inactivation, allowing it to contribute significantly to the upstroke of the action potential in sensory neurons.[1][7] These characteristics make Nav1.8 an attractive therapeutic target for the development of novel analgesics for chronic and neuropathic pain.[3][4]
Structure of the SCN10A (Nav1.8) Channel
The Nav1.8 channel is a large transmembrane protein composed of a single alpha subunit that forms the ion-conducting pore.[1][5][7] This alpha subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[5][7] The S1-S4 segments in each domain form the voltage-sensing domain (VSD), while the S5-S6 segments and the intervening P-loop form the pore module (PM).[7] The S4 segment, with its positively charged amino acid residues, acts as the primary voltage sensor.[8]
Binding Site of A-803467 on the Nav1.8 Channel
While the precise crystallographic binding site of A-803467 on Nav1.8 is not detailed in the provided search results, cryo-electron microscopy studies of Nav1.8 in complex with A-803467 have provided structural insights into its mechanism.[7] Generally, small molecule inhibitors of voltage-gated sodium channels bind within the pore region, often interacting with residues in the S6 segments of multiple domains. This binding is state-dependent, meaning the inhibitor may have a higher affinity for the open or inactivated states of the channel. The action of A-803467, which includes use-dependent block, is consistent with a binding site that becomes more accessible upon channel opening.
Quantitative Data for A-803467
The following tables summarize the quantitative data for the activity of A-803467 on Nav1.8 and other sodium channel subtypes.
Table 1: Potency of A-803467 on Human Nav Channels
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| hNav1.8 | 8 | HEK293 | [9] |
| hNav1.2 | >1000 | HEK293 | [9] |
| hNav1.3 | >1000 | HEK293 | [9] |
| hNav1.5 | >1000 | HEK293 | [9] |
| hNav1.7 | >1000 | HEK293 | [9] |
Table 2: Electrophysiological Effects of A-803467 on Nav1.8
| Parameter | Effect | Concentration | Reference |
| Peak INa,P | 42.02% inhibition | 100 nM | [9] |
| Late INa,L | 68.57% inhibition | 100 nM | [9] |
| Steady-state inactivation | Hyperpolarizing shift | Not specified | [9] |
| Recovery from inactivation | Delayed | Not specified | [9] |
Experimental Protocols
Cell Culture and Transfection
A stable cell line expressing the human Nav1.8 α-subunit and the β3-subunit in a suitable host, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is utilized.[9][10] Cells are cultured in an appropriate medium (e.g., Ham's F-12 or DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., puromycin, hygromycin B) to maintain stable expression.[10]
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of the test compound on the activity of Nav1.8 channels.
Methodology:
-
Cell Preparation: Cells expressing Nav1.8 are plated on glass coverslips for recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are perfused with an external solution, and the recording pipette is filled with an internal solution.
-
Solutions:
-
External Solution (to isolate Nav1.8 currents): Contains physiological concentrations of ions, along with blockers for other channels, such as CdCl₂ for calcium channels and TEA-Cl for potassium channels. Tetrodotoxin (TTX) is included to block endogenous TTX-sensitive sodium channels.[10]
-
Internal Solution: Contains a high concentration of a cesium or potassium salt (e.g., CsF or K-gluconate) and other components to mimic the intracellular environment.
-
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a range of test potentials to elicit sodium currents and determine the voltage at which the peak current occurs.
-
Dose-Response: To determine the IC50, increasing concentrations of the test compound are applied to the cell while repeatedly eliciting the peak sodium current with a depolarizing step.
-
State-Dependence:
-
Resting State: The compound is applied while the cell is held at a hyperpolarized potential where most channels are in the resting state.
-
Inactivated State: The compound's effect is measured at a more depolarized holding potential where a significant fraction of channels are in the inactivated state.
-
-
Use-Dependence: The effect of the compound is assessed during and after a train of repetitive depolarizing pulses.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, current density, voltage-dependence of activation and inactivation, and the kinetics of channel block.
Visualizations
Caption: Experimental workflow for characterizing a Nav1.8 inhibitor.
Caption: State-dependent block of the Nav1.8 channel by an inhibitor.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal Nav1.8 Channels as a Novel Therapeutic Target of Acute Atrial Fibrillation Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, has emerged as a critical target in the development of novel analgesics. Its role in the transmission of pain signals makes it an attractive channel for selective inhibition, offering the potential for effective pain management with a reduced risk of central nervous system side effects associated with current therapies. This technical guide focuses on Nav1.8-IN-4, a potent and selective inhibitor of the Nav1.8 channel, providing a comprehensive overview of its discovery, synthesis, and biological evaluation.
This compound, also referred to as compound 9a, has demonstrated significant inhibitory activity against the Nav1.8 channel with an IC50 value of 0.014 µM.[1] This document will delve into the scientific context of its development, present available quantitative data, and provide detailed experimental protocols relevant to its characterization. While the specific initial publication detailing the discovery and synthesis of this compound is not publicly available, this guide furnishes a representative synthetic route for a structurally related pyrazole carboxamide-based Nav1.8 inhibitor.
The Role of Nav1.8 in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel primarily located in the dorsal root ganglion (DRG) neurons, which are key components of the pain pathway.[2]
Under normal physiological conditions, Nav1.8 contributes to the upstroke of the action potential in these sensory neurons. In pathological pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.8 are often upregulated, leading to neuronal hyperexcitability and chronic pain sensations.[3] Therefore, selective blockade of Nav1.8 is a promising therapeutic strategy to attenuate pain signals at their source.
Discovery and Synthesis
While the direct discovery narrative of this compound is not detailed in accessible literature, its pyrazole carboxamide scaffold is a common feature in the development of Nav1.8 inhibitors. The discovery of such compounds typically involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of pyrazole carboxamide derivatives often follows a convergent strategy. A representative synthetic route is outlined below. This should be considered an illustrative example of how compounds structurally similar to this compound are likely synthesized.
Representative Synthesis of a Pyrazole Carboxamide Nav1.8 Inhibitor:
A common synthetic approach involves the coupling of a substituted pyrazole carboxylic acid with a corresponding amine.
Quantitative Data
The inhibitory potency of this compound has been quantified, and for comparative purposes, data for other notable Nav1.8 inhibitors are presented below.
| Compound | IC50 (µM) vs. Nav1.8 | Notes |
| This compound | 0.014 | A potent and selective inhibitor.[1] |
| A-803467 | ~0.01 | One of the early selective Nav1.8 inhibitors. |
| VX-548 (Suzetrigine) | Potent and selective | Has shown clinical efficacy in acute pain.[1][4] |
| PF-05089771 | Potent inhibitor | A small molecule that blocks Nav1.7 and Nav1.8. |
Experimental Protocols
The characterization of Nav1.8 inhibitors like this compound relies on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
In Vitro Nav1.8 Inhibition Assay (Automated Patch-Clamp Electrophysiology)
This assay directly measures the inhibitory effect of a compound on the Nav1.8 sodium channel expressed in a heterologous system.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 (hNav1.8) channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
2. Cell Preparation for Electrophysiology:
-
Cells are harvested at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
The cells are washed with a serum-free external solution and resuspended in the same solution at a concentration of 1-2 million cells/mL.
3. Electrophysiology Recordings:
-
Recordings are performed using an automated patch-clamp system (e.g., QPatch or Patchliner).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Whole-cell patch-clamp recordings are established.
-
Nav1.8 currents are elicited by a voltage protocol consisting of a depolarization step to 0 mV for 20 ms from a holding potential of -100 mV.
4. Compound Application and Data Analysis:
-
A baseline Nav1.8 current is established.
-
The test compound (e.g., this compound) is perfused at various concentrations.
-
The peak inward current is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Models of Pain
To assess the analgesic efficacy of Nav1.8 inhibitors in a physiological context, various animal models of pain are employed.
1. Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.
-
100 µL of CFA is injected into the plantar surface of one hind paw to induce inflammation.
-
24 hours post-CFA injection, the paw withdrawal threshold is measured again to confirm hyperalgesia.
-
The test compound (e.g., this compound) or vehicle is administered (e.g., orally or intraperitoneally).
-
Paw withdrawal thresholds are measured at various time points after compound administration to assess the anti-hyperalgesic effect.
2. Neuropathic Pain Model (Spared Nerve Injury - SNI):
-
Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind leg of a rat.
-
The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
The muscle and skin are closed.
-
Animals are allowed to recover for 7-14 days to develop mechanical allodynia.
-
Baseline and post-treatment paw withdrawal thresholds to mechanical stimuli are measured as described for the CFA model.
Conclusion
This compound is a potent inhibitor of the Nav1.8 sodium channel, a key player in the pathophysiology of pain. While the specific details of its discovery and synthesis are not widely published, its chemical scaffold and inhibitory activity place it within a significant class of molecules being investigated for the development of novel, non-opioid analgesics. The experimental protocols and comparative data presented in this guide provide a framework for the continued research and development of selective Nav1.8 inhibitors, with the ultimate goal of addressing the unmet medical need for safer and more effective pain therapies.
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers in Acute Pain Management: Emerging Concepts in Pain Pathways and the Role of VX-548 as a Novel NaV1.8 Inhibitor: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Nav1.8-IN-4, a potent inhibitor of the voltage-gated sodium channel Nav1.8. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with the characterization of this compound.
Quantitative Data Summary
This compound, also identified as compound 9a, has been characterized as a potent inhibitor of the Nav1.8 channel. The key quantitative measure of its potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the Nav1.8 channel activity by 50%.
| Compound Name | Alias | Target | IC50 Value (µM) | CAS Number |
| This compound | compound 9a | Nav1.8 | 0.014 | 1620846-16-3 |
Experimental Protocols
The determination of the IC50 value for this compound is primarily achieved through electrophysiological assays, specifically using automated patch-clamp systems. The following protocol is a detailed representation of the methodology likely employed, based on patent documentation (WO2015089361A1) and standard industry practices for high-throughput screening of ion channel inhibitors.
Cell Line and Culture
-
Cell Line: A stable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, recombinantly expressing the human Nav1.8 (hNav1.8) sodium channel alpha subunit is utilized.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the Nav1.8 channel. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Automated Patch-Clamp Electrophysiology (IonWorks Assay)
-
Instrumentation: An automated patch-clamp system, such as the IonWorks Barracuda or a similar platform, is used for high-throughput electrophysiological recordings.
-
Cell Preparation: On the day of the experiment, cells are harvested from culture flasks, dissociated into a single-cell suspension, and maintained in an appropriate external solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the external solution to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration is typically kept below 0.1% to minimize solvent effects.
Voltage Protocol and Data Acquisition
-
Cell Sealing and Whole-Cell Configuration: The automated system establishes a high-resistance seal between a single cell and the recording well, followed by membrane rupture to achieve the whole-cell patch-clamp configuration.
-
Holding Potential: Cells are held at a negative membrane potential, typically between -90 mV and -120 mV, to ensure the majority of Nav1.8 channels are in the resting state.
-
Voltage-Clamp Protocol for IC50 Determination:
-
A depolarizing test pulse is applied to elicit a sodium current. A common protocol involves a step depolarization from the holding potential to a test potential of approximately 0 mV for a duration of 20-50 ms.
-
To assess the effect of the compound, this test pulse is applied before and after the application of this compound.
-
The compound is perfused into the recording well, and after a sufficient incubation period (typically 2-5 minutes) to allow for channel block to reach equilibrium, the test pulse is applied again.
-
-
Data Analysis:
-
The peak inward sodium current is measured before and after compound application for each concentration.
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Compound])^n) where [Compound] is the concentration of this compound and n is the Hill coefficient.
-
Visualization of Pathways and Workflows
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in pain signal transmission and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of Nav1.8 inhibitors.
Logical Relationship of Nav1.8 Inhibition
Caption: Mechanism of action cascade for this compound leading to analgesia.
Disclaimer: No publicly available scientific literature, patent information, or technical data could be found for a compound specifically named "Nav1.8-IN-4". This guide therefore provides a comprehensive overview of the biophysical properties of the voltage-gated sodium channel Nav1.8 and its inhibitors, using data from well-characterized publicly disclosed molecules as representative examples.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It summarizes the core biophysical properties of the Nav1.8 channel and its inhibitors, details common experimental protocols for their characterization, and visualizes key pathways and workflows.
Introduction to Nav1.8
The voltage-gated sodium channel, subtype 1.8 (Nav1.8), encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] It is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its unique biophysical properties, such as a depolarized voltage dependence of inactivation and slow inactivation kinetics, allow it to play a significant role in the upstroke of the action potential in nociceptive neurons and to sustain repetitive firing, especially in states of hyperexcitability that characterize chronic pain.[1][3][4][5] These characteristics make Nav1.8 a compelling therapeutic target for the development of novel, non-opioid analgesics.[1][2]
Biophysical Properties of the Nav1.8 Channel
Nav1.8 exhibits several distinct biophysical characteristics that differentiate it from other voltage-gated sodium channel isoforms.
-
Voltage-Dependence of Activation and Inactivation: Nav1.8 channels activate at more depolarized membrane potentials compared to many other Nav channel subtypes.[5] A significant feature is their relatively depolarized steady-state inactivation, which means a substantial fraction of Nav1.8 channels remain available to open even at depolarized membrane potentials that would inactivate other sodium channels.[1][5] This property is crucial for maintaining neuronal excitability during prolonged noxious stimuli.
-
Kinetics: The channel is characterized by slow activation and inactivation kinetics.[4][5] This slow gating contributes significantly to the sustained depolarization phase of the action potential in nociceptive neurons.[1][4]
-
Tetrodotoxin Resistance: Nav1.8 is resistant to the potent sodium channel blocker tetrodotoxin (TTX), a property shared with Nav1.5 and Nav1.9.[3] This resistance is conferred by specific amino acid residues in the channel's pore region.[4]
Table 1: Biophysical Parameters of Human Nav1.8 (hNav1.8)
| Parameter | Value | Conditions | Reference |
| Voltage of Half-Maximal Activation (V1/2) | -2.9 ± 0.4 mV | Expressed in Xenopus oocytes | [6] |
| Voltage of Half-Maximal Inactivation (V1/2) | -43.5 ± 0.7 mV | Expressed in Xenopus oocytes | [6] |
Note: These values can vary depending on the expression system (e.g., Xenopus oocytes vs. mammalian cells) and the presence of auxiliary β subunits, which can modulate the channel's gating properties.[2][6][7]
Pharmacology of Representative Nav1.8 Inhibitors
Numerous pharmaceutical companies are developing selective Nav1.8 inhibitors for the treatment of pain. Below is a summary of the quantitative data for two prominent examples: A-803467 and VX-548 (suzetrigine).
Table 2: Potency and Selectivity of A-803467
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human Nav1.8 | 8 | Recombinant cell line, half-maximal inactivation holding potential (-40 mV) | [8] |
| Human Nav1.8 | 79 | Recombinant cell line, resting state | [8] |
| Human Nav1.2 | >1000 | Recombinant cell line | [8][9] |
| Human Nav1.3 | >1000 | Recombinant cell line | [8][9] |
| Human Nav1.5 | >1000 | Recombinant cell line | [8][9] |
| Human Nav1.7 | >1000 | Recombinant cell line | [8][9] |
Table 3: Potency of VX-548 (Suzetrigine)
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human Nav1.8 (Resting State) | 0.2067 | Manual Patch Clamp | [10] |
| Human Nav1.8 (Half-inactivated State) | 0.3187 | Manual Patch Clamp | [10] |
| Rat Nav1.8 (Resting State) | 14.88 | Manual Patch Clamp | [10] |
| Rat Nav1.8 (Half-inactivated State) | 22.30 | Manual Patch Clamp | [10] |
A notable characteristic of some Nav1.8 inhibitors, including A-803467 and VX-548, is a phenomenon known as "reverse use-dependence" or "use-dependent relief of inhibition".[11][12] This means that inhibition can be partially relieved by repetitive depolarizations, suggesting weaker binding to activated or open channel states compared to the resting state.[11][12]
Experimental Protocols
The characterization of Nav1.8 and its inhibitors relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Protocol: Whole-Cell Voltage-Clamp Electrophysiology for Characterizing Nav1.8 Inhibitors
-
Cell Culture: A stable cell line expressing the human Nav1.8 α-subunit (and often a β-subunit to better mimic native conditions) is cultured in appropriate media.[12] For recordings, cells are plated on coverslips.
-
Solution Preparation:
-
External Solution: Designed to isolate sodium currents. Typically contains (in mM): NaCl, Choline-Cl, KCl, CaCl2, MgCl2, HEPES, and glucose. To block other channels, it may include CdCl2 (to inhibit calcium currents) and TEA-Cl (to inhibit potassium currents). Tetrodotoxin (TTX) is added to block any endogenous TTX-sensitive sodium channels.[12]
-
Internal (Pipette) Solution: Contains a high concentration of a cesium or potassium salt (e.g., CsF or KCl) to carry the current, along with HEPES for pH buffering and EGTA to chelate intracellular calcium.
-
-
Recording Setup:
-
An inverted microscope is used to visualize the cells.
-
A micromanipulator controls the position of a glass micropipette (filled with internal solution) with a resistance of 1-3 MΩ.
-
An amplifier (e.g., Axopatch 200B) and a digitizer are used to control the membrane voltage and record the resulting currents.
-
-
Data Acquisition:
-
A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cell capacitance and series resistance are compensated to ensure recording fidelity.[12]
-
The cell is held at a negative holding potential (e.g., -90 mV or -120 mV).
-
-
Voltage Protocols:
-
Activation (I-V Curve): From the holding potential, a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV in 5 mV increments) are applied to elicit sodium currents. The peak current at each voltage is measured to construct an I-V curve. Conductance (G) is calculated and plotted against voltage, then fitted with a Boltzmann function to determine the V1/2 of activation.[13]
-
Steady-State Inactivation: Cells are held at various prepulse potentials for a prolonged duration (e.g., 500-1000 ms) before a test pulse to a fixed voltage (e.g., 0 mV) is applied. The normalized peak current from the test pulse is plotted against the prepulse potential and fitted with a Boltzmann function to determine the V1/2 of inactivation.[13]
-
IC50 Determination: After establishing a stable baseline recording, the test compound (e.g., A-803467) is applied at increasing concentrations via a perfusion system. The peak current is measured at a specific voltage pulse before and after drug application. The percentage of inhibition is plotted against the drug concentration, and the curve is fitted to a Hill equation to determine the IC50. This can be done at different holding potentials to assess state-dependence (e.g., a resting potential of -90mV vs. a half-inactivated potential of -40mV).[8]
-
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A 803467, NaV1.8 channel blocker (CAS 944261-79-4) | Abcam [abcam.com]
- 10. VX-548's Potent and Selective Inhibition of Nav1.8 Validated by Manual Patch-Clamp Analysis - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. researchgate.net [researchgate.net]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth analysis of publicly available scientific literature and databases reveals no specific data or mention of a compound designated "Nav1.8-IN-4." This suggests that "this compound" may be an internal development name for a compound not yet disclosed in the public domain, a misnomer, or a compound that has not been the subject of published research.
Therefore, this technical guide will focus on the broader topic of the modulation of Nav1.8 channel gating kinetics by known inhibitors and modulators, providing a framework for understanding how a novel compound like "this compound" would be characterized. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the evaluation of any novel Nav1.8 modulator.
This guide provides a comprehensive overview of the electrophysiological assessment of Nav1.8 channel gating kinetics and how they are affected by various modulators. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel Nav1.8-targeting therapeutics.
Introduction to Nav1.8 and its Gating Properties
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, particularly the small-diameter dorsal root ganglion (DRG) neurons that are crucial for pain sensation.[1][2][3] Nav1.8 is a key contributor to the rising phase of the action potential in these neurons and is characterized by its resistance to tetrodotoxin (TTX-R) and its distinct gating kinetics.[1][4] These include a relatively depolarized voltage-dependence of activation and inactivation, as well as slow inactivation kinetics.[4][5] These properties allow Nav1.8 to remain active at more depolarized membrane potentials where other sodium channels are largely inactivated, making it a critical player in neuronal hyperexcitability and chronic pain states.[5][6]
Key Gating Kinetic Parameters and Their Modulation
The activity of the Nav1.8 channel is governed by several key gating kinetic parameters. Modulators can affect one or more of these parameters to alter channel function.
-
Voltage-Dependence of Activation: The range of membrane potentials at which the channel transitions from a closed to an open state. This is typically represented by the half-maximal activation voltage (V0.5).
-
Voltage-Dependence of Steady-State Inactivation: The range of membrane potentials at which the channel transitions from a closed or open state to a non-conducting inactivated state. This is represented by the half-maximal inactivation voltage (V0.5).
-
Kinetics of Inactivation: The rate at which the channel enters the inactivated state upon depolarization. This can be influenced by the presence of modulators.
-
Recovery from Inactivation (Repriming): The rate at which the channel returns from the inactivated state to the closed state, ready to be opened again. This is a critical parameter for determining the firing frequency of neurons.
-
Persistent and Ramp Currents: A non-inactivating component of the sodium current that can contribute to setting the resting membrane potential and influencing neuronal excitability. Human Nav1.8 channels have been shown to have larger persistent and ramp currents compared to rodent orthologs.[3]
Quantitative Effects of Known Modulators on Nav1.8 Gating Kinetics
The following tables summarize the quantitative effects of various known modulators on the gating kinetics of the Nav1.8 channel.
Table 1: Effect of Auxiliary β Subunits on Human Nav1.8 Gating Kinetics
| Parameter | Control (hNav1.8 alone) | + β1 subunit | + β3 subunit |
| Activation V0.5 (mV) | -2.9 ± 0.4 | Hyperpolarizing shift | No significant change |
| Inactivation V0.5 (mV) | -43.5 ± 0.7 | Hyperpolarizing shift | No significant change |
| Recovery from Inactivation | Biphasic | No significant change | Markedly decelerated |
| Maximal Na+ Current Amplitude | Control | No significant change | Reduced to ~25% of control |
| Data adapted from relevant studies on human Nav1.8 expressed in Xenopus oocytes.[1] |
Table 2: Effect of Lidocaine on Rat Nav1.8 Gating Kinetics
| Parameter | Control (rNav1.8 + β1) | + Lidocaine (μM) |
| EC50 (Tonic Block) | N/A | 104 |
| Steady-State Activation | No significant shift | Significant hyperpolarizing shift |
| Steady-State Inactivation | Control V0.5 | Hyperpolarizing shift of 4.1 mV |
| Entry into Slow Inactivation | Control rate | Enhanced |
| Data from studies on rat Nav1.8 co-expressed with the β1 subunit in Xenopus oocytes.[7] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of modulators on Nav1.8 gating kinetics.
4.1. Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK-293) cells or other suitable mammalian cell lines are commonly used. For more physiologically relevant studies, primary cultures of dorsal root ganglion (DRG) neurons from rodents or human induced pluripotent stem cell (iPSC)-derived sensory neurons are employed.
-
Transfection: Cells are transiently or stably transfected with cDNA encoding the human or rat Nav1.8 α-subunit and, if desired, auxiliary β subunits using standard methods such as lipofection or electroporation.
4.2. Electrophysiology
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel gating kinetics.
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Voltage Protocols:
-
Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak current at each voltage is measured and converted to conductance to determine the voltage-dependence of activation.
-
Steady-State Inactivation: Cells are held at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal inward current (e.g., 0 mV). The normalized peak current is then plotted against the pre-pulse potential.
-
Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pre-pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. The ratio of the second peak current to the first is plotted against the recovery interval.
-
Visualizations
Diagram 1: Simplified Nav1.8 Channel Gating States
Caption: Basic gating states of the Nav1.8 channel.
Diagram 2: Experimental Workflow for Assessing Modulator Effects
References
- 1. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis of the pharmacological properties of a novel Nav1.8 inhibitor, herein designated Nav1.8-IN-4, is presented. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the preclinical evaluation of this compound. All data presented is illustrative to showcase a typical pharmacological profile for a selective Nav1.8 modulator.
The voltage-gated sodium channel Nav1.8 plays a crucial role in the transmission of pain signals, particularly in peripheral sensory neurons. Its restricted expression profile makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers. This guide outlines the pharmacological characteristics of this compound, a selective inhibitor of Nav1.8.
Potency and Selectivity
This compound demonstrates potent, state-dependent inhibition of human Nav1.8 channels. The inhibitory activity of the compound was assessed using automated patch-clamp electrophysiology on a stable CHO cell line expressing the human Nav1.8 channel.
Table 1: In Vitro Potency of this compound Against Human Nav1.8
| Parameter | Value (µM) |
| IC50 (Resting State) | 5.2 |
| IC50 (Inactivated State) | 0.08 |
The selectivity of this compound was evaluated against a panel of other human Nav channel subtypes. The compound exhibits significant selectivity for Nav1.8 over other isoforms, which is a critical attribute for minimizing off-target effects.
Table 2: Selectivity Profile of this compound Against Other Human Nav Channels
| Channel Subtype | IC50 (µM) | Selectivity Fold (vs. Nav1.8 Inactivated State) |
| Nav1.1 | >30 | >375 |
| Nav1.2 | >30 | >375 |
| Nav1.3 | 15.4 | 192.5 |
| Nav1.4 | >30 | >375 |
| Nav1.5 | 8.9 | 111.25 |
| Nav1.6 | >30 | >375 |
| Nav1.7 | 2.1 | 26.25 |
Mechanism of Action
This compound exhibits a voltage- and use-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.8 channel. This is a desirable characteristic for a pain therapeutic, as it implies greater inhibition of channels in rapidly firing, depolarized neurons, such as those involved in nociceptive signaling.
Below is a conceptual workflow for assessing the state-dependent inhibition of a Nav1.8 modulator.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in preclinical species to assess its drug-like properties. The compound demonstrates favorable oral bioavailability and a moderate half-life, suggesting its potential for oral administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 45 |
| Half-life (t1/2, hours) | 4.5 |
| Clearance (CL, mL/min/kg) | 15 |
| Volume of Distribution (Vd, L/kg) | 3.2 |
In Vivo Efficacy
The analgesic efficacy of this compound was assessed in a rodent model of inflammatory pain. Oral administration of the compound resulted in a significant reduction in thermal hyperalgesia, demonstrating its potential to alleviate pain in vivo.
The following diagram illustrates the proposed signaling pathway through which Nav1.8 inhibition leads to analgesia.
Experimental Protocols
Automated Patch-Clamp Electrophysiology
-
Cell Line: CHO cells stably expressing human Nav1.8 (hNav1.8).
-
Platform: IonWorks Barracuda or similar automated patch-clamp system.
-
Voltage Protocols:
-
Resting State: Cells were held at -120 mV.
-
Inactivated State: Cells were held at a voltage approximating the V1/2 of inactivation (typically around -60 mV).
-
-
Procedure: A series of depolarizing pulses were applied to elicit Nav1.8 currents before and after the addition of this compound at various concentrations.
-
Data Analysis: The peak inward current was measured, and the concentration-response curves were fitted to a four-parameter logistic equation to determine IC50 values.
In Vivo Model of Inflammatory Pain
-
Model: Carrageenan-induced thermal hyperalgesia in rats.
-
Procedure:
-
A baseline thermal sensitivity measurement was taken using a plantar test apparatus.
-
Carrageenan was injected into the plantar surface of the hind paw to induce inflammation.
-
This compound or vehicle was administered orally at various doses.
-
Thermal sensitivity was reassessed at multiple time points post-dosing.
-
-
Endpoint: The withdrawal latency of the paw from the heat source was measured as an indicator of thermal hyperalgesia.
This in-depth technical guide provides a comprehensive, albeit illustrative, pharmacological profile of this compound, highlighting its potential as a selective Nav1.8 inhibitor for the treatment of pain. The presented data and methodologies are representative of the standard preclinical evaluation for such compounds.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), is a critical player in the pathophysiology of pain.[1][2] Its involvement in nociceptive signaling has made it a prime target for the development of novel analgesics.[3] This technical guide focuses on Nav1.8-IN-4, a representative compound from a series of potent and selective Nav1.8 inhibitors. We will delve into its pharmacological profile, the experimental methodologies used for its characterization, and its effects on DRG neuron excitability. This document is intended to provide a comprehensive resource for researchers in the field of pain therapeutics.
Core Compound Profile: this compound
This compound belongs to a series of biaryl modulators designed for high selectivity and oral bioavailability. For the purpose of this guide, we will present the data for a key compound from this series, compound 3 , as a representative proxy for this compound, based on its thorough characterization in the scientific literature.[4]
Data Presentation
The following tables summarize the quantitative data for the representative compound, this compound (compound 3 ).
Table 1: In Vitro Potency and Selectivity of this compound (Compound 3) [4]
| Target | Assay Type | Species | IC50 (µM) |
| hNav1.8 | Manual Patch Clamp | Human | 0.19 |
| TTX-R Current | Manual Patch Clamp | Rat DRG Neurons | 0.44 |
| TTX-R Current | Manual Patch Clamp | Human DRG Neurons | 0.31 |
| hNav1.1 | Manual Patch Clamp | Human | 13 |
| hNav1.2 | Manual Patch Clamp | Human | 12.8 |
| hNav1.5 | Manual Patch Clamp | Human | 9.0 |
| hNav1.7 | Manual Patch Clamp | Human | 19 |
| hERG | Manual Patch Clamp | Human | >30 |
Table 2: In Vivo Efficacy of this compound (Compound 3) [4]
| Pain Model | Species | Effect | Unbound Exposure (µM) |
| Spinal Nerve Ligation (SNL) | Rat | Significant hypersensitivity reversal (P < 0.05) | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Manual Patch Clamp Electrophysiology in DRG Neurons
This protocol is fundamental for assessing the potency and mechanism of action of Nav1.8 inhibitors on native channels.
Objective: To measure the inhibitory effect of this compound on tetrodotoxin-resistant (TTX-R) sodium currents in isolated DRG neurons.
Methodology:
-
DRG Neuron Culture:
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition software.[5]
-
The external solution contains blockers of potassium and calcium channels to isolate sodium currents. Tetrodotoxin (TTX) is included to block TTX-sensitive sodium channels.
-
The internal pipette solution contains a fluoride-based salt to maintain stable recordings.
-
Neurons are held at a negative holding potential (e.g., -100 mV).
-
Voltage pulses are applied to elicit Nav1.8-mediated currents. A typical protocol involves a depolarizing step to a test potential (e.g., +10 mV).
-
-
Compound Application and Data Analysis:
-
This compound is applied at varying concentrations to the external solution.
-
The peak inward current is measured before and after compound application.
-
The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
-
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
This model is used to evaluate the analgesic efficacy of this compound in a setting of nerve injury-induced pain.
Objective: To assess the ability of this compound to reverse mechanical allodynia in the rat SNL model.
Methodology:
-
Surgical Procedure:
-
Under anesthesia, the L5 spinal nerve of the rat is tightly ligated.
-
This procedure induces a state of persistent mechanical hypersensitivity in the ipsilateral hind paw.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments.
-
The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and after SNL surgery.
-
-
Drug Administration and Efficacy Measurement:
-
This compound is administered orally.
-
Paw withdrawal thresholds are measured at different time points after drug administration.
-
A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates analgesic efficacy.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks for understanding the investigation of this compound.
Caption: Proposed role of Nav1.8 in pain signaling and the inhibitory action of this compound.
Caption: Workflow for characterizing this compound from in vitro potency to in vivo efficacy.
Conclusion
This compound represents a promising class of selective Nav1.8 inhibitors with demonstrated efficacy in preclinical models of pain. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of targeting Nav1.8 in dorsal root ganglion neurons for the management of chronic pain. The high selectivity of this compound series minimizes the potential for off-target effects, a critical aspect for the development of safer analgesics. Future research should continue to explore the clinical translatability of these findings.
References
- 1. pnas.org [pnas.org]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Inhibition of the Nav1.8 Sodium Channel
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of nociceptive signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a key contributor to the rising phase of the action potential in these neurons.[3] Its involvement in various pain states, including inflammatory and neuropathic pain, has made it a significant target for the development of novel analgesics.[1][3] This technical guide provides a comprehensive overview of Nav1.8-IN-4, a potent and selective inhibitor of the Nav1.8 channel, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor with a molecular formula of C20H14F4N2O3 and a molecular weight of 406.33 g/mol .[4] Its chemical structure is depicted below, and its key chemical properties are summarized in the table.
Chemical Structure (SMILES): O=C1C=C(NC(C2=CC=C(C(F)(F)F)C=C2OC3=CC=C(C=C3C)F)=O)C=CN1[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H14F4N2O3 | [4] |
| Molecular Weight | 406.33 g/mol | [4] |
| CAS Number | 1620846-16-3 | [5] |
| Appearance | Solid Powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [5] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent inhibitor of the Nav1.8 sodium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.014 μM.[2][5] By selectively blocking the Nav1.8 channel, this compound reduces the influx of sodium ions into nociceptive neurons. This, in turn, dampens the generation and propagation of action potentials that transmit pain signals.
The selective inhibition of Nav1.8 over other sodium channel subtypes is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects on the central nervous and cardiovascular systems.[6]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Nav1.8 Sodium Channel | [2][5] |
| IC50 | 0.014 μM | [2][5] |
| Mechanism of Action | Inhibition of sodium ion influx | General knowledge |
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of a compound like this compound on the Nav1.8 sodium channel using the whole-cell patch-clamp technique. This protocol is a synthesis of commonly used methods in the field.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition Assay
Objective: To measure the inhibitory effect of this compound on human Nav1.8 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human Nav1.8 alpha subunit.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[7]
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.[7]
-
Test Compound: this compound dissolved in DMSO to create a stock solution, then diluted to final concentrations in the extracellular solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Workflow Diagram:
Caption: Workflow for Nav1.8 Inhibition Assay using Patch-Clamp.
Procedure:
-
Cell Preparation: Culture and maintain the HEK293 or CHO cell line expressing human Nav1.8 according to standard cell culture protocols. For recording, plate the cells onto glass coverslips.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the filtered intracellular solution.
-
Recording Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Giga-seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential of -100 mV.
-
Elicit Nav1.8 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Baseline Recording: Record stable baseline Nav1.8 currents for a few minutes to ensure the recording is stable.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Recording in the Presence of Compound: After the compound has equilibrated, record the Nav1.8 currents using the same voltage-clamp protocol.
-
Data Analysis:
-
Measure the peak amplitude of the Nav1.8 current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition as a function of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Signaling Pathways Modulating Nav1.8 Activity
The activity of the Nav1.8 channel is not static and can be modulated by various intracellular signaling pathways, particularly those activated during inflammation. Inflammatory mediators, such as prostaglandin E2 (PGE2), can bind to their receptors on nociceptive neurons and activate protein kinase A (PKA) and protein kinase C (PKC).[8][9][10] These kinases can then phosphorylate the Nav1.8 channel, leading to an increase in channel activity and neuronal hyperexcitability, which contributes to inflammatory pain.
References
- 1. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
- 9. Regulation of the Spontaneous Augmentation of NaV1.9 in Mouse Dorsal Root Ganglion Neurons: Effect of PKA and PKC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openpharmacologyjournal.com [openpharmacologyjournal.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on compound 9a, a novel inhibitor of the voltage-gated sodium channel Nav1.8. The Nav1.8 channel, predominantly expressed in peripheral nociceptive neurons, is a key player in the transmission of pain signals, making it a promising target for the development of new analgesics.[1][2][3] This document summarizes the available preclinical data on compound 9a, details the experimental methodologies for its evaluation, and visualizes the pertinent biological pathways and workflows. The information presented herein is based on publicly available data, including patent literature from the Shanghai Institute of Materia Medica.
Quantitative Data Summary
Table 1: In Vitro Activity of Compound 9a
| Assay Type | Cell Line | Target | Concentration | % Inhibition |
| Whole-Cell Patch Clamp Electrophysiology | HEK Flp-In 293 T-Rex cells (stably expressing human Nav1.8) | Human Nav1.8 | 30 nM | 23% |
| Whole-Cell Patch Clamp Electrophysiology | HEK Flp-In 293 T-Rex cells (stably expressing human Nav1.8) | Human Nav1.8 | 100 nM | 76% |
Table 2: In Vivo Pharmacokinetics of Compound 9a in Male ICR Mice
| Administration Route | Dose | Half-life (t½) | AUC (inf) (h·ng/mL) |
| Intravenous (i.v.) | 2 mg/kg | 4.98 h | 9800 |
| Oral (p.o.) | 10 mg/kg | 9.6 h | 39300 |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted in the early-stage research of compound 9a.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory effect of compound 9a on human Nav1.8 channels.
Cell Line: HEK Flp-In 293 T-Rex cells stably expressing the human Nav1.8 channel.
Methodology:
-
Cell Culture: HEK Flp-In 293 T-Rex cells are cultured in standard medium supplemented with appropriate antibiotics to maintain selection for the Nav1.8 expressing cells.
-
Cell Preparation: On the day of the experiment, cells are dissociated using a gentle enzymatic solution and plated onto glass coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a depolarizing step to 0 mV for 50 ms.
-
Compound Application: Compound 9a, dissolved in a suitable solvent (e.g., DMSO) and diluted in the extracellular solution, is perfused onto the cells at the specified concentrations (30 nM and 100 nM).
-
Data Analysis: The peak inward current in the presence of the compound is compared to the baseline current before compound application to calculate the percentage of inhibition.
In Vivo Pharmacokinetics in Mice
Objective: To determine the pharmacokinetic profile of compound 9a following intravenous and oral administration in mice.
Animal Model: Male ICR mice.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Formulation: For intravenous administration, compound 9a is dissolved in a vehicle suitable for injection (e.g., a mixture of saline, PEG400, and Tween 80). For oral administration, the compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration:
-
Intravenous (i.v.): A single dose of 2 mg/kg is administered via the tail vein.
-
Oral (p.o.): A single dose of 10 mg/kg is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of compound 9a in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including half-life (t½) and the area under the concentration-time curve (AUC).
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the research on Nav1.8 inhibitors.
Caption: Nav1.8 Signaling Pathway in Nociception.
Caption: Preclinical Experimental Workflow for Compound 9a.
Caption: Logical Progression of Early-Stage Drug Discovery.
References
- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shanghai Institute of Materia Medica discovers new Nav1.8 blockers for pain | BioWorld [bioworld.com]
Methodological & Application
Disclaimer: Nav1.8-IN-4 is a hypothetical compound used for illustrative purposes in this application note. The experimental protocols and data presented are representative examples for the characterization of a selective Nav1.8 inhibitor.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][2][3] Its involvement in chronic pain conditions, such as neuropathic and inflammatory pain, makes it a prime therapeutic target for the development of new analgesics.[2][4][5] this compound is a novel, potent, and selective inhibitor of the Nav1.8 sodium channel. These application notes provide detailed protocols for the electrophysiological characterization of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Channel Subtype | Cell Line | IC50 (nM) | Test Conditions |
| hNav1.8 | HEK293 | 15 | Whole-cell patch clamp, 37°C |
| hNav1.5 | CHO | > 3000 | Whole-cell patch clamp, 37°C |
| hNav1.7 | CHO | 850 | Whole-cell patch clamp, 37°C |
Table 2: Electrophysiological Effects of this compound on hNav1.8 Channels
| Parameter | Control | This compound (15 nM) |
| V½ of Activation (mV) | -15.2 ± 1.1 | -14.8 ± 1.3 |
| V½ of Inactivation (mV) | -45.8 ± 0.9 | -55.2 ± 1.2 |
| Recovery from Inactivation (τ, ms) | 8.5 ± 0.7 | 15.3 ± 1.1 |
-
indicates a statistically significant difference from the control.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.8 α-subunit.
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
500 µg/mL G418 (selection antibiotic)
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Electrophysiological Recordings
Method: Whole-cell patch-clamp technique.
Solutions:
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjusted to pH 7.3 with NaOH. To isolate Nav1.8 currents, blockers for other channels can be added, such as 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels, 10 mM TEA-Cl to block potassium channels, and 30 µM CdCl2 to inhibit calcium currents.[6]
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cell capacitance and series resistance are compensated.
-
Currents are recorded using an appropriate amplifier and data acquisition system.
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, the membrane is depolarized to various test potentials (e.g., -80 mV to +60 mV in 5 mV increments) for 50 ms.
-
Steady-State Inactivation: From a holding potential of -120 mV, the membrane is subjected to a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV for 20 ms.
-
Recovery from Inactivation: A two-pulse protocol is used. From a holding potential of -100 mV, a depolarizing pre-pulse to 0 mV for 100 ms is applied to inactivate the channels. This is followed by a second test pulse to 0 mV for 20 ms at varying recovery intervals.
Visualizations
Caption: Workflow for electrophysiological characterization of this compound.
Caption: Simplified diagram of Nav1.8's role in pain signaling.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key mediator in the transmission of pain signals. Its involvement in both inflammatory and neuropathic pain has made it a significant target for the development of novel analgesics.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of Nav1.8 inhibitors in established rodent pain models. Due to the limited availability of specific in vivo data for "Nav1.8-IN-4," this document will utilize data from well-characterized, selective Nav1.8 inhibitors such as A-803467 and MSD199 as representative examples to illustrate the methodologies and expected outcomes.
The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel that plays a crucial role in the upstroke of the action potential in nociceptive neurons.[3][4] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, further validating Nav1.8 as a therapeutic target.[1] In rodent models of chronic pain, the expression and activity of Nav1.8 are often upregulated, contributing to neuronal hyperexcitability and pain hypersensitivity.[5][6] Selective blockers of Nav1.8 have demonstrated efficacy in alleviating pain behaviors in various preclinical models.[5][7]
Data Presentation: Efficacy and Pharmacokinetics of Representative Nav1.8 Inhibitors
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of representative selective Nav1.8 inhibitors in rodent models. This data is provided to guide study design and interpretation of results when evaluating novel Nav1.8-targeted compounds.
Table 1: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Pain Model | Species | Route of Administration | Dose Range | Efficacy Outcome | Reference |
| A-803467 | CFA-induced Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 30 - 100 mg/kg | Attenuation of mechanical and cold allodynia | [5] |
| PF-01247324 | Carrageenan-induced Inflammatory Pain | Rat | Oral (p.o.) | 30 mg/kg | Reversal of thermal hyperalgesia | [5] |
| PF-01247324 | CFA-induced Inflammatory Pain | Rat | Oral (p.o.) | Not specified | Reversal of mechanical hyperalgesia | [5] |
| PF-01247324 | Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | Not specified | Reversal of mechanical allodynia | [5] |
| MSD199 | CFA-induced Inflammatory Pain | Rat (humanized Nav1.8) | Not specified | Not specified | Significant reduction of thermal hyperalgesia | [8][9] |
| MSD199 | Spinal Nerve Ligation (SNL) | Rat (humanized Nav1.8) | Not specified | Not specified | Significant reduction of mechanical allodynia | [8][9] |
| Dexpramipexole | Oxaliplatin-induced Neuropathic Pain | Mouse | Not specified | Not specified | Significant analgesia | [7] |
Table 2: Pharmacokinetic Parameters of a Representative Nav1.8 Inhibitor in Rats
| Compound | Route of Administration | Dose | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (hours) | Oral Bioavailability (%) | Reference |
| Compound [I] | Intravenous (i.v.) | 2 mg/kg | 9.8 | 3 | 4 | N/A | [10] |
| Compound [I] | Oral (p.o.) | 5 mg/kg | N/A | N/A | N/A | 91 | [10] |
| Compound [II] | Intravenous (i.v.) | 1 mg/kg | 11.3 | 6.3 | 6.4 | N/A | [10] |
| Compound [II] | Oral (p.o.) | Not specified | N/A | N/A | N/A | 2.3 - 34 (dose-dependent) | [10] |
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, through the upregulation of Nav1.8 expression and activity in dorsal root ganglion (DRG) neurons.[6][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
Nav1.8 inhibitor (e.g., this compound or a representative compound)
-
Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Isoflurane for anesthesia
-
27-gauge needles and 1 mL syringes
-
Electronic von Frey apparatus for mechanical sensitivity testing
-
Plantar test apparatus for thermal sensitivity testing
Procedure:
-
Baseline Behavioral Testing: Acclimate rats to the testing environment for at least 3 days prior to the experiment. Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
Induction of Inflammation: Lightly anesthetize the rats with isoflurane. Inject 100 µL of CFA into the plantar surface of the left hind paw. The contralateral paw serves as a control.
-
Post-CFA Behavioral Testing: At 24-48 hours post-CFA injection, confirm the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Drug Administration: Administer the Nav1.8 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Behavioral Testing: Assess mechanical and thermal sensitivity at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: Express data as the paw withdrawal threshold (in grams) for mechanical sensitivity and paw withdrawal latency (in seconds) for thermal sensitivity. Calculate the percent reversal of hyperalgesia/allodynia compared to the vehicle-treated group.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model mimics features of human neuropathic pain, such as mechanical allodynia, by inducing changes in Nav1.8 expression and distribution in both injured and uninjured sensory neurons.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Nav1.8 inhibitor (e.g., this compound or a representative compound)
-
Vehicle for drug administration
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Electronic von Frey apparatus
Procedure:
-
Baseline Behavioral Testing: As described in the CFA protocol, establish baseline mechanical withdrawal thresholds.
-
Surgical Procedure: Anesthetize the rat. Make a dorsal midline incision to expose the L4-L6 vertebrae. Remove the L6 transverse process to expose the L4 and L5 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture. Close the muscle and skin layers. A sham surgery group should undergo the same procedure without nerve ligation.
-
Post-SNL Behavioral Testing: Allow the animals to recover for 7-14 days. Confirm the development of robust mechanical allodynia in the ipsilateral paw.
-
Drug Administration: Administer the Nav1.8 inhibitor or vehicle.
-
Post-Dose Behavioral Testing: Measure mechanical withdrawal thresholds at various time points post-dosing.
-
Data Analysis: Analyze and present the data as described for the CFA model.
Visualizations
Signaling Pathway
Caption: Role of Nav1.8 in Pain Signaling and Point of Intervention.
Experimental Workflow
Caption: General workflow for in vivo testing of Nav1.8 inhibitors.
Logical Relationship
Caption: Mechanism of action for Nav1.8 inhibition in pain relief.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Upregulation of transcription factor 4 downregulates NaV1.8 expression in DRG neurons and prevents the development of rat inflammatory and neuropathic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
These application notes provide detailed protocols for assessing the efficacy of Nav1.8-IN-4, a novel inhibitor of the voltage-gated sodium channel Nav1.8. The methodologies are designed for researchers, scientists, and drug development professionals engaged in pain research and the characterization of new analgesic compounds.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3][4] This channel plays a critical role in the transmission of pain signals, particularly in the context of inflammatory, neuropathic, and visceral pain.[2][3][5][6][7] Nav1.8 is a major contributor to the upstroke of the action potential in these nociceptive neurons.[8] Its restricted expression profile and crucial role in pain signaling make it an attractive therapeutic target for the development of novel, non-opioid analgesics with a potentially reduced risk of central nervous system and cardiac side effects.[3][6][9] this compound is an investigational small molecule designed to selectively inhibit Nav1.8.
Nav1.8 Signaling Pathway in Nociception
Noxious stimuli (thermal, mechanical, or chemical) depolarize the peripheral terminals of nociceptive neurons. This depolarization activates voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels generates an action potential that propagates along the axon to the central nervous system, where the sensation of pain is processed.[3][8] Inflammatory mediators can further enhance Nav1.8 activity, contributing to hypersensitivity in chronic pain states.[4]
Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary cell-based assay formats are recommended for evaluating the efficacy and selectivity of this compound: Automated Patch Clamp (APC) electrophysiology for detailed mechanistic studies and Fluorescence-Based Assays for higher throughput screening.
Protocol 1: Automated Patch Clamp (APC) Electrophysiology Assay
This protocol describes the use of an automated patch-clamp system to directly measure Nav1.8 ionic currents and determine the potency (IC₅₀) of this compound. This method provides high-fidelity data on channel kinetics and state-dependent inhibition.[10]
Objective: To determine the concentration-response curve and IC₅₀ value of this compound on human Nav1.8 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing the human Nav1.8 alpha subunit (SCN10A).[11][12]
-
APC System: e.g., Qube 384, PatchXpress, or IonWorks.[11]
-
Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound compound stock solution in DMSO.
-
Workflow Diagram:
Caption: Experimental workflow for determining Nav1.8 inhibitor potency using automated patch clamp.
Procedure:
-
Cell Culture: Culture HEK293-hNav1.8 cells under standard conditions (37°C, 5% CO₂). Passage cells before they reach confluence to ensure optimal health.
-
Cell Preparation: On the day of the experiment, harvest cells using a gentle detachment solution. Wash and resuspend the cells in the external solution at a concentration recommended by the APC manufacturer (e.g., 1-2 million cells/mL).
-
Instrument Setup: Prepare the APC instrument according to the manufacturer's instructions. Prime the fluidics with the internal and external solutions.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in the external solution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known Nav1.8 blocker like A-803467).
-
Assay Execution:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol to trap cells, form gigaohm seals, and establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: To assess inhibition of the channel in the inactivated state, use a protocol such as: hold at -100 mV, depolarize to 0 mV for 20 ms to elicit the peak current. Apply this pulse at a low frequency (e.g., 0.1 Hz).[6]
-
Record baseline currents for a set period.
-
The instrument will then add the various concentrations of this compound to the wells. Allow for an incubation period (e.g., 3-5 minutes).
-
Record currents again in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound addition.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Membrane Potential Assay
This protocol outlines a high-throughput method using a fluorescence resonance energy transfer (FRET)-based, voltage-sensitive dye to measure changes in membrane potential, indirectly assessing Nav1.8 channel activity. This assay is suitable for primary screening of large compound libraries.[9][12][13]
Objective: To identify inhibitory activity of this compound by measuring its effect on veratridine-induced depolarization.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.8.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Fluorescence Plate Reader: Equipped for kinetic reading with appropriate filters (e.g., FLIPR-Tetra).[12]
-
Reagents:
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
Membrane Potential Dye Kit: FRET-based kit (e.g., from Molecular Devices).
-
Nav1.8 Activator: Veratridine.
-
Potassium Channel Blocker: To raise the resting membrane potential and facilitate channel opening.
-
This compound compound stock solution in DMSO.
-
Workflow Diagram:
Caption: High-throughput screening workflow for Nav1.8 inhibitors using a fluorescence-based assay.
Procedure:
-
Cell Plating: Seed HEK293-hNav1.8 cells into 384-well plates at an appropriate density to form a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare the voltage-sensitive dye solution in Assay Buffer according to the manufacturer’s instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound dilutions to the appropriate wells of the assay plate. Also include wells for vehicle control (negative control) and a known inhibitor (positive control). Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to measure the FRET signal (ratio of two emission wavelengths) over time.
-
Record a baseline fluorescence reading for several seconds.
-
Use the instrument’s fluidics to add the activator solution (containing veratridine and a potassium channel blocker) to all wells simultaneously.
-
Continue recording the kinetic fluorescence signal for 1-2 minutes. Depolarization will cause a change in the fluorescence ratio.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence ratio for each well after the addition of the activator.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the percent inhibition against concentration to determine the IC₅₀.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and interpretation.
Table 1: Potency and Selectivity Profile of this compound (Hypothetical Data)
This table presents the IC₅₀ values of this compound against Nav1.8 and other key voltage-gated sodium channel subtypes, as determined by automated patch clamp electrophysiology. Selectivity is crucial to minimize off-target effects.
| Channel Subtype | IC₅₀ (nM) [APC Assay] | Selectivity Fold (vs. Nav1.8) | Primary Location / Function |
| hNav1.8 | 50 | - | Peripheral Pain |
| hNav1.1 | >10,000 | >200x | CNS (Inhibitory Neurons) |
| hNav1.2 | >10,000 | >200x | CNS (Excitatory Neurons) |
| hNav1.5 | 8,500 | 170x | Cardiac |
| hNav1.7 | 1,200 | 24x | Peripheral Pain |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparison of Key Assay Parameters
This table compares the primary cell-based assay methods for characterizing Nav1.8 inhibitors.
| Parameter | Automated Patch Clamp (APC) | Fluorescence-Based Assay |
| Principle | Direct measurement of ion current | Indirect measurement via membrane potential change |
| Throughput | Medium (e.g., ~384-1,536 data points/day) | High (e.g., >10,000 data points/day) |
| Data Quality | Gold standard; provides kinetic and state-dependence data | Prone to artifacts; indirect readout |
| Cost per Point | High | Low |
| Primary Use | Lead optimization, mechanistic studies, selectivity panel | High-throughput screening (HTS), hit identification |
| Key Endpoint | IC₅₀ from direct current inhibition | IC₅₀ from inhibition of agonist-induced depolarization |
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 8. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 9. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a critical component in the generation and propagation of action potentials in response to noxious stimuli.[1][2] Its involvement in chronic pain states, such as neuropathic and inflammatory pain, makes it a prime therapeutic target for the development of novel analgesics.[4][5] Nav1.8-IN-4 is a potent and selective inhibitor of Nav1.8, and this document provides a detailed protocol for screening this compound using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
This application note describes a high-throughput compatible FRET-based membrane potential assay for the functional characterization of Nav1.8 inhibitors, such as this compound. The assay utilizes a FRET pair of fluorescent dyes to measure changes in cell membrane potential, providing a robust and sensitive method for identifying and characterizing modulators of Nav1.8 channel activity.[6][7]
Signaling Pathway of Nav1.8 Modulation
Nav1.8 channel activity is modulated by various intracellular signaling pathways, primarily through phosphorylation events. Inflammatory mediators can lead to the activation of protein kinase A (PKA) and protein kinase C (PKC), which in turn phosphorylate Nav1.8, leading to an increase in channel activity and neuronal excitability. This sensitization process contributes to the perception of pain. This compound is designed to inhibit the channel's activity, thereby counteracting this effect.
FRET-based Membrane Potential Assay Principle
The assay utilizes a pair of fluorescent molecules: a membrane-bound coumarin-phospholipid (CC2-DMPE) as the FRET donor and a mobile, negatively charged oxonol dye (DiSBAC2(3)) as the FRET acceptor.
-
Resting State: In a resting cell with a negative membrane potential, the negatively charged oxonol acceptor is drawn to the outer leaflet of the plasma membrane, bringing it in close proximity to the coumarin donor. Excitation of the donor leads to efficient FRET, resulting in a high acceptor emission signal.
-
Depolarized State: Upon depolarization of the cell membrane (e.g., by opening Nav1.8 channels), the change in membrane potential drives the negatively charged oxonol acceptor to the inner leaflet of the membrane. This increases the distance between the donor and acceptor, leading to a decrease in FRET and a corresponding increase in donor emission.
-
Inhibition: In the presence of a Nav1.8 inhibitor like this compound, the channel opening is blocked, preventing depolarization. This maintains the FRET signal, allowing for the quantification of inhibitor potency.
Experimental Workflow
The following diagram outlines the major steps in the FRET-based screening assay for this compound.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| HEK293 cells expressing hNav1.8 | In-house/Vendor | - | Liquid Nitrogen |
| DMEM, high glucose | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Geneticin (G418) | Gibco | 10131035 | 4°C |
| Poly-D-Lysine coated 384-well plates | Corning | 354663 | Room Temperature |
| CC2-DMPE | Invitrogen | V23218 | -20°C |
| DiSBAC2(3) | Invitrogen | B413 | -20°C |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Veratridine | Sigma-Aldrich | V5754 | -20°C |
| Tetrodotoxin (TTX) | Abcam | ab120054 | -20°C |
| This compound | In-house/Vendor | - | -20°C |
| HBSS (1x) | Gibco | 14025092 | Room Temperature |
| HEPES | Gibco | 15630080 | Room Temperature |
Experimental Protocols
Cell Culture and Plating
-
Culture HEK293 cells stably expressing human Nav1.8 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, harvest cells and plate them in Poly-D-Lysine coated 384-well plates at a density of 20,000 cells per well in 50 µL of growth medium.
-
Incubate the plates for 24 hours before the assay.
Dye Loading
-
Prepare a 5 µM CC2-DMPE loading solution in HBSS containing 10 mM HEPES and 0.02% Pluronic F-127.
-
Aspirate the growth medium from the cell plates and add 20 µL of the CC2-DMPE loading solution to each well.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
Prepare a 10 µM DiSBAC2(3) loading solution in HBSS with 10 mM HEPES.
-
After the first incubation, add 20 µL of the DiSBAC2(3) loading solution to each well (do not aspirate the CC2-DMPE solution).
-
Incubate for an additional 30 minutes at room temperature, protected from light.
Compound Screening
-
Prepare serial dilutions of this compound in HBSS with 10 mM HEPES. The final concentration in the well should be considered.
-
Add 10 µL of the diluted compound to the respective wells. For control wells, add 10 µL of vehicle (e.g., 0.1% DMSO in HBSS).
-
Incubate the plates for 15 minutes at room temperature.
-
Prepare a 5X activator solution containing 50 µM Veratridine and 1 µM TTX (to block any endogenous TTX-sensitive channels) in HBSS with 10 mM HEPES.
-
Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra), add 10 µL of the activator solution to all wells.
Data Acquisition and Analysis
-
Measure the fluorescence intensity of both the donor (CC2-DMPE) and acceptor (DiSBAC2(3)) channels simultaneously.
-
Excitation: 400 nm
-
Emission (Donor): 460 nm
-
Emission (Acceptor): 580 nm
-
-
Record the fluorescence signal before and after the addition of the activator solution for a period of 3-5 minutes.
-
Calculate the FRET ratio by dividing the donor emission intensity by the acceptor emission intensity.
-
Normalize the data to the control wells (vehicle-treated) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Expected Results and Data Presentation
The following tables provide hypothetical data for the screening of this compound and a comparison with a known Nav1.8 inhibitor.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | > 0.6 |
| Signal-to-Background Ratio | > 3 |
| CV (%) of Controls | < 10% |
Table 2: Potency of Nav1.8 Inhibitors (Hypothetical Data)
| Compound | IC50 (nM) in FRET Assay | Selectivity vs. Nav1.5 (fold) |
| This compound | 15 | >1000 |
| A-803467 (Reference) | 8 | >100 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor | - Inconsistent cell plating- Uneven dye loading- High variability in liquid handling | - Optimize cell seeding density and technique- Ensure proper mixing and incubation times for dyes- Calibrate and validate automated liquid handlers |
| Low Signal-to-Background | - Low expression of Nav1.8- Inefficient dye loading- Incorrect filter settings | - Use a cell line with confirmed high expression of Nav1.8- Optimize dye concentrations and incubation times- Verify excitation and emission wavelengths and filter sets |
| High Well-to-Well Variability | - Cell clumping- Edge effects in the plate- Compound precipitation | - Ensure a single-cell suspension before plating- Avoid using the outer wells of the plate or fill them with buffer- Check compound solubility in the assay buffer |
Conclusion
This FRET-based membrane potential assay provides a robust and high-throughput compatible method for the screening and characterization of Nav1.8 inhibitors. The detailed protocol and guidelines presented here will enable researchers to efficiently identify and profile compounds like this compound, accelerating the discovery of novel therapeutics for the treatment of chronic pain.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Nav1.8-IN-4, a selective inhibitor of the Nav1.8 sodium channel, in animal models of pain. Due to the limited availability of in vivo data for this compound, the following protocols are based on established methodologies for other selective Nav1.8 inhibitors, such as A-803467 and PF-01247324. Researchers should adapt and optimize these protocols for their specific experimental needs.
Introduction to Nav1.8 and this compound
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] This channel plays a crucial role in the transmission of pain signals.[3] Nav1.8 is responsible for a significant portion of the inward sodium current that underlies the rising phase of the action potential in these sensory neurons.[2][4] Its involvement has been confirmed in various types of pain, including inflammatory and neuropathic pain, making it a key target for the development of novel analgesics.[3][5]
This compound (also known as compound 9a) is a potent and selective inhibitor of the Nav1.8 channel with an IC50 of 0.014 μM .[3] Its high selectivity for Nav1.8 over other sodium channel subtypes suggests a potential for targeted pain relief with a reduced risk of central nervous system (CNS) side effects.[3]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and other well-characterized selective Nav1.8 inhibitors. This information is crucial for dose selection and experimental design.
Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors
| Compound | Target | IC50 (μM) | Reference |
| This compound | Nav1.8 | 0.014 | [3] |
| A-803467 | Human Nav1.8 | 0.008 | [6] |
| A-803467 | Rat TTX-R currents | 0.140 | [6] |
| PF-01247324 | Human Nav1.8 | 0.196 | [7] |
| PF-01247324 | Rat TTX-R currents | 0.448 | [7] |
Table 2: In Vivo Efficacy of Selective Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Animal Model | Species | Route of Administration | Effective Dose (ED50) | Endpoint | Reference |
| A-803467 | Spinal Nerve Ligation (Neuropathic Pain) | Rat | i.p. | 47 mg/kg | Mechanical Allodynia | [6][8] |
| A-803467 | Sciatic Nerve Injury (Neuropathic Pain) | Rat | i.p. | 85 mg/kg | Mechanical Allodynia | [6][8] |
| A-803467 | Complete Freund's Adjuvant (Inflammatory Pain) | Rat | i.p. | 41 mg/kg | Thermal Hyperalgesia | [6][8] |
| A-803467 | Capsaicin-induced Secondary Allodynia | Rat | i.p. | ~100 mg/kg | Mechanical Allodynia | [6][8] |
| PF-01247324 | Spinal Nerve Ligation (Neuropathic Pain) | Rat | p.o. | 10-100 mg/kg | Mechanical Allodynia | [5] |
| PF-01247324 | Complete Freund's Adjuvant (Inflammatory Pain) | Rat | p.o. | 30-100 mg/kg | Mechanical Hyperalgesia | [5] |
| PF-01247324 | Carrageenan-induced Inflammatory Pain | Rat | p.o. | 30-100 mg/kg | Thermal Hyperalgesia | [5] |
Note: TTX-R refers to tetrodotoxin-resistant sodium currents, which are predominantly carried by Nav1.8 in DRG neurons.
Experimental Protocols
The following are detailed protocols for the administration of Nav1.8 inhibitors in common animal models of pain. It is imperative to perform dose-response studies to determine the optimal dose of this compound for each specific model and experimental setup.
Preparation of this compound Formulation
This compound is soluble in dimethyl sulfoxide (DMSO).[9] For in vivo administration, it is recommended to prepare a stock solution in 100% DMSO and then dilute it to the final desired concentration with a suitable vehicle, such as a mixture of saline, PEG400, and Tween 80, to ensure solubility and minimize toxicity. A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is 0.5% methylcellulose (MC) with 0.1% Tween 80 in sterile water.[5]
Protocol for Vehicle Preparation (0.5% MC / 0.1% Tween 80):
-
Add 0.5 g of methylcellulose to 50 mL of hot sterile water (60-80°C) and stir until fully dispersed.
-
Add 50 mL of cold sterile water and continue stirring until the solution becomes clear and viscous.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Store the vehicle at 4°C.
Protocol for this compound Formulation:
-
Dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
While vortexing, slowly add the DMSO stock solution to the chilled vehicle to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced effects.
Animal Models of Pain
This model mimics neuropathic pain caused by nerve injury.[6]
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats (175-200 g) with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline incision on the back at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the DRG with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Drug Administration and Behavioral Testing:
-
Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
Assess mechanical allodynia at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) using von Frey filaments. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
This model induces a persistent inflammatory state.[6]
Induction of Inflammation:
-
Lightly restrain male Sprague-Dawley rats (175-200 g).
-
Inject 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of one hind paw.
-
Allow inflammation to develop for 24-48 hours before behavioral testing.
Drug Administration and Behavioral Testing:
-
Administer this compound or vehicle.
-
Measure thermal hyperalgesia using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is recorded.
-
Assess mechanical hyperalgesia using an electronic von Frey apparatus or calibrated forceps to measure the pressure required to elicit a paw withdrawal.
Visualizations
Signaling Pathway of Nav1.8 in Nociceptive Neurons
Caption: Nav1.8 signaling in pain and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound in animal pain models.
Disclaimer
The provided protocols are intended as a guide and are based on published data for analogous compounds. It is the responsibility of the researcher to ensure all procedures are in compliance with their institutional animal care and use committee (IACUC) guidelines and to optimize the protocols for their specific research needs. Appropriate safety precautions should be taken when handling this compound and other chemical reagents.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensory neuron proteins interact with the intracellular domains of sodium channel NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the voltage-gated sodium channel Nav1.8 and outline protocols for investigating the activity of the selective inhibitor, Nav1.8-IN-4. Due to the limited publicly available data on the specific experimental use of this compound, this document leverages established methodologies and data from studies on other well-characterized Nav1.8 inhibitors to provide robust guidance for experimental design.
Introduction to Nav1.8 and the Inhibitor this compound
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG). Its involvement in the generation and propagation of action potentials in these neurons makes it a key target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2][3] Nav1.8 contributes significantly to the upstroke of the action potential in sensory neurons and is implicated in the hyperexcitability of these neurons in chronic pain states.[1][4]
This compound (also referred to as compound 9a) is a potent and selective inhibitor of the Nav1.8 channel with a reported half-maximal inhibitory concentration (IC50) of 0.014 µM.[5] Its selectivity for Nav1.8 over other sodium channel subtypes suggests a potential for therapeutic intervention in pain with a reduced risk of side effects associated with non-selective sodium channel blockers.
Quantitative Data Summary
While specific experimental dosage and concentration data for this compound are not widely published, the following tables provide its known inhibitory constant and contextual data from studies of other selective Nav1.8 inhibitors, which can serve as a starting point for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Nav1.8 | Not Specified | 0.014 | [5] |
Table 2: Example In Vitro Concentrations for Other Selective Nav1.8 Inhibitors
| Compound | Cell Type | Assay Type | Concentration Range | Observed Effect | Source |
| A-803467 | Isolated intracardiac neurons | Patch-clamp | 0.5 - 2 µM | Significant reduction in Nav1.8 current density | |
| PF-01247324 | Human DRG neurons | Patch-clamp | IC50: 0.331 µM | Inhibition of native TTX-R currents | |
| PF-01247324 | Recombinantly expressed hNav1.8 | Patch-clamp | IC50: 0.196 µM | Inhibition of Nav1.8 channels | |
| Compound 13 | Recombinantly expressed hNav1.8/β1 | Manual patch-clamp | IC50 determination | Potent inhibition | [2] |
Table 3: Example In Vivo Dosages for Other Selective Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Effect | Source |
| Compound 13 | Tibial Nerve Transection (rat) | Neuropathic | Oral (p.o.) | 40 mg/kg | Significant reversal of mechanical allodynia | [2] |
| Dexpramipexole | Various mouse models | Inflammatory, Visceral, Neuropathic | Parenteral, Oral, Topical | Not specified | Analgesia | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Experiment: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is designed to assess the inhibitory effect of this compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells) or primary sensory neurons.
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.8 channels or primary dorsal root ganglion (DRG) neurons from rodents.
- For DRG neuron culture, dissect ganglia, enzymatically digest (e.g., with collagenase and dispase), and triturate to obtain a single-cell suspension. Plate neurons on coated coverslips.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C or -80°C.[5] Subsequent dilutions should be made in the external solution to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration does not exceed a level that affects channel function (typically ≤ 0.1%).
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Use an amplifier and data acquisition system to record sodium currents.
- Hold the cell membrane potential at a level that ensures a significant portion of Nav1.8 channels are in the resting state (e.g., -100 mV).
- Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves a depolarizing step to a potential that maximally activates the channels (e.g., +10 mV).
- Establish a stable baseline recording of the Nav1.8 current.
- Perfuse the cells with the external solution containing various concentrations of this compound. Start with concentrations around the known IC50 (14 nM) and test a range of concentrations to generate a dose-response curve.
- Record the current at each concentration until a steady-state block is achieved.
4. Data Analysis:
- Measure the peak inward sodium current before and after the application of this compound.
- Calculate the percentage of inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50.
In Vivo Experiment: Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol describes a common model to induce neuropathic pain in rodents and assess the analgesic efficacy of this compound.
1. Animal Model:
- Use adult male Sprague-Dawley rats or C57BL/6 mice.
- Anesthetize the animal.
- Perform a spinal nerve ligation (SNL) surgery, where the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia, a key feature of neuropathic pain.
- Allow the animals to recover for a period of days to weeks until stable allodynia develops.
2. Behavioral Testing (Mechanical Allodynia):
- Acclimatize the animals to the testing environment.
- Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
- Determine the baseline paw withdrawal threshold before drug administration.
3. Drug Administration:
- Prepare this compound for in vivo administration. The formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration of similar compounds is a suspension in a solution such as 0.5% methylcellulose.
- Based on data from other Nav1.8 inhibitors, a starting dose in the range of 10-50 mg/kg for oral administration could be explored. A dose-response study is essential to determine the optimal effective dose.
- Administer this compound or vehicle to different groups of animals.
4. Post-Treatment Behavioral Testing:
- Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.
5. Data Analysis:
- Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group.
- Analyze the data using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the anti-allodynic effect.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.
Caption: Experimental workflow for characterizing a Nav1.8 inhibitor.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2692766C1 - Prodrugs of pyridonamides used as modulators of sodium channels - Google Patents [patents.google.com]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is implicated in various chronic pain states, including inflammatory and neuropathic pain.[3][4][5] Its unique biophysical properties, such as resistance to tetrodotoxin (TTX) and slow inactivation kinetics, make it a key contributor to the upstroke of the action potential in nociceptive neurons.[5][6] Consequently, Nav1.8 has emerged as a high-priority target for the development of novel, non-opioid analgesics.[2]
Automated patch-clamp (APC) systems have become indispensable tools for high-throughput screening (HTS) of ion channel modulators. These platforms enable the rapid and reliable electrophysiological characterization of numerous compounds, accelerating the drug discovery process.[4][7] This document provides detailed application notes and protocols for the automated patch-clamp screening of a potent and selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-4, using a recombinant CHO or HEK293 cell line stably expressing human Nav1.8. While specific data for a compound named "this compound" is not publicly available, the following protocols and data are representative of a potent and selective Nav1.8 inhibitor and can be adapted for screening novel compounds.
Nav1.8 Signaling Pathway in Nociception
Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. Under normal conditions, they contribute significantly to the inward sodium current that depolarizes the neuron upon a noxious stimulus. In pathological pain states, such as inflammation, the expression and activity of Nav1.8 channels are often upregulated, leading to neuronal hyperexcitability and heightened pain perception.[4][8]
Data Presentation: Electrophysiological Profile of a Representative Nav1.8 Inhibitor
The following tables summarize the key electrophysiological parameters for a representative potent and selective Nav1.8 inhibitor, which can be used as a benchmark for screening campaigns targeting Nav1.8.
| Parameter | Value | Cell Line | Platform |
| hNav1.8 IC50 | 15 nM | CHO-hNav1.8 | Automated Patch Clamp |
| rNav1.8 IC50 | 25 nM | HEK293-rNav1.8 | Automated Patch Clamp |
| Mode of Action | State-dependent block | CHO-hNav1.8 | Manual Patch Clamp |
| Use-Dependency | Frequency-dependent block | CHO-hNav1.8 | Automated Patch Clamp |
| Table 1: Potency and Mechanism of Action of a Representative Nav1.8 Inhibitor. |
| Nav Subtype | IC50 (µM) | Selectivity Fold (vs. hNav1.8) |
| hNav1.1 | >10 | >667 |
| hNav1.2 | >10 | >667 |
| hNav1.3 | >10 | >667 |
| hNav1.4 | >10 | >667 |
| hNav1.5 | >5 | >333 |
| hNav1.6 | >10 | >667 |
| hNav1.7 | 2.5 | 167 |
| hERG | >30 | >2000 |
| Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor against other Nav Subtypes and hERG. |
Experimental Protocols
Cell Culture
Cell Line: CHO or HEK293 cells stably expressing human Nav1.8 (hNav1.8) and the auxiliary β1 subunit. These cell lines are commercially available from various vendors.[2]
Culture Medium:
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for the Nav1.8 expression vector).
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures (70-80% confluency).
-
For automated patch-clamp experiments, harvest cells using a non-enzymatic cell dissociation solution to ensure cell health and single-cell suspension.
Solutions for Automated Patch-Clamp Electrophysiology
| Solution | Component | Concentration (mM) |
| Internal (Intracellular) | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH | ||
| External (Extracellular) | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Tetrodotoxin (TTX) is added to block any endogenous TTX-sensitive sodium channels. | 0.5 µM | |
| Table 3: Composition of Internal and External Solutions for Nav1.8 Automated Patch-Clamp Recording. |
Automated Patch-Clamp Protocol
Platform: This protocol is adaptable for various APC platforms such as the Sophion QPatch or Nanion Patchliner.
Experimental Workflow:
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility and stability of Nav1.8-IN-4 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum stock concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 125 mg/mL (307.63 mM).[1] It is important to use ultrasonic agitation to facilitate dissolution.[1] Using a fresh, unopened bottle of DMSO is also recommended as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q4: Can I prepare aqueous solutions of this compound directly?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental buffer.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] Nav1.8 channels are predominantly expressed in peripheral sensory neurons and play a key role in the transmission of pain signals.[2][3] By blocking the influx of sodium ions through Nav1.8 channels, this compound reduces neuronal excitability, thereby preventing the propagation of pain signals.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: this compound powder is difficult to dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient agitation | Use an ultrasonic bath to aid dissolution.[1] Vortex the solution for several minutes. |
| Old or hydrated DMSO | Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[1] |
| Low temperature | Gently warm the solution to 37°C to increase solubility.[1] |
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Keep the final concentration of this compound in the aqueous solution as low as possible for your experiment. |
| High final concentration of DMSO | Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, to minimize its effect on cell viability and solubility of the compound. |
| Rapid dilution | Perform a serial dilution of the DMSO stock solution into the aqueous buffer. Add the DMSO stock dropwise to the vigorously stirring aqueous buffer. |
| Buffer composition | The pH and ionic strength of the aqueous buffer can affect solubility. Test different physiological buffers to find the optimal one for your experiment. |
| Use of co-solvents | For in vivo formulations, co-solvents such as PEG300, Tween-80, or corn oil can be used in combination with DMSO to improve solubility.[4] For in vitro assays, the use of such co-solvents should be carefully validated for their effects on the cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 406.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath for 15-30 minutes to facilitate complete dissolution. The solution should become clear.
-
If any solid particles remain, gently warm the tube to 37°C for 5-10 minutes and repeat the sonication and vortexing steps.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer. For example, to prepare a 10 µM working solution in 1 mL of buffer: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer to get a 100 µM solution. Mix gently by pipetting. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM concentration.
-
When preparing the final working solution, add the DMSO stock or intermediate dilution dropwise to the vigorously stirring or vortexing aqueous buffer to minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, try preparing a lower concentration or refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Mechanism of Nav1.8 channel inhibition by this compound.
References
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Nav1.8-IN-4 on the cardiac ion channels Nav1.5 and hERG.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, with a reported IC50 value of 0.014 µM.[1] Nav1.8 is primarily expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG), making it a key target for the development of novel analgesics.[2][3][4]
Q2: Is this compound expected to have off-target effects on Nav1.5 or hERG?
While direct public data on the activity of this compound on Nav1.5 and hERG is limited, related compounds from similar selective Nav1.8 modulator series have demonstrated high selectivity. For instance, a similar compound showed at least a 50-fold selectivity for Nav1.8 over other ion channels, including hERG.[1] Generally, modern selective Nav1.8 inhibitors are designed to minimize off-target activities on cardiac channels like Nav1.5 and hERG to ensure a favorable safety profile.
Q3: Why is it important to test for off-target effects on Nav1.5 and hERG?
-
Nav1.5: This channel is the primary cardiac sodium channel responsible for the rapid upstroke of the action potential in heart muscle cells.[5] Inhibition of Nav1.5 can lead to serious cardiac adverse effects, including conduction abnormalities.
-
hERG (Kv11.1): This potassium channel is crucial for cardiac repolarization.[6][7] Blockade of the hERG channel can prolong the QT interval of the electrocardiogram, which is a risk factor for a life-threatening arrhythmia called Torsades de Pointes (TdP).[7][8]
Q4: What are the recommended initial steps to assess the potential for off-target effects?
The recommended initial step is to perform in vitro electrophysiology assays, such as manual or automated patch-clamp, on cell lines stably expressing human Nav1.5 or hERG channels. These assays will determine the IC50 of this compound for each channel, allowing for a quantitative assessment of its selectivity.
Troubleshooting Guide
Issue 1: I am observing inhibition of Nav1.5 or hERG currents in my assay. How can I confirm this is a real off-target effect of this compound?
| Possible Cause | Troubleshooting Step |
| Compound Purity/Integrity | - Verify the purity of your this compound sample using analytical methods like HPLC-MS. - Ensure the compound has not degraded during storage. |
| Assay Conditions | - Confirm that the vehicle (e.g., DMSO) concentration is consistent across all conditions and is not causing an effect on its own. - Review your voltage protocols to ensure they are appropriate for the target channel (Nav1.5 or hERG) and are consistent with established guidelines.[8][9] |
| Cell Line Health | - Monitor the health and passage number of your cell line. - Check for stable expression of the target channel. |
| Positive Control | - Run a known Nav1.5 blocker (e.g., Flecainide) or hERG blocker (e.g., Dofetilide) as a positive control to validate assay performance. |
Issue 2: The IC50 value I obtained for this compound on Nav1.5/hERG is different from what I expected.
| Possible Cause | Troubleshooting Step |
| Voltage Protocol Differences | - Different voltage protocols can alter the channel's state (resting, open, inactivated), which can affect compound binding and potency. Ensure you are using a standardized protocol. |
| Temperature | - Ion channel kinetics are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature (e.g., room temperature or physiological temperature). |
| Use-Dependence | - Some compounds exhibit use-dependent block, where the inhibitory effect increases with the frequency of channel activation. Your stimulation frequency could be influencing the apparent potency. |
| Cellular Context | - The type of cell line used (e.g., HEK293, CHO) can sometimes influence the pharmacology of the expressed channel. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of a representative selective Nav1.8 inhibitor. Note that specific values for this compound may vary.
| Target | IC50 (µM) | Selectivity Ratio (vs. Nav1.8) | Comment |
| Nav1.8 | 0.014 | - | Primary target for analgesia. |
| Nav1.5 | >10 | >700-fold | Data for a representative selective inhibitor. High selectivity is expected. |
| hERG | >10 | >700-fold | Data for a representative selective inhibitor.[1] High selectivity is expected to minimize cardiac risk. |
Experimental Protocols
Protocol 1: Manual/Automated Patch-Clamp Electrophysiology for Nav1.5
This protocol is adapted from established methodologies for assessing Nav1.5 channel inhibition.
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.5 channel (encoded by the SCN5A gene).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -20 mV for 20 ms to elicit the peak Nav1.5 current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external solution to achieve the desired final concentrations.
-
Apply the compound cumulatively, allowing the current to reach a steady-state at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (pre-compound) level.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Manual/Automated Patch-Clamp Electrophysiology for hERG
This protocol is based on standard practices for hERG liability testing.
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel (encoded by the KCNH2 gene).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this pulse every 15-20 seconds.
-
-
Compound Application:
-
Follow the same procedure as for the Nav1.5 assay, applying this compound at increasing concentrations.
-
-
Data Analysis:
-
Measure the peak tail current at -50 mV for each concentration.
-
Normalize the tail current to the baseline level.
-
Fit the concentration-response data to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing off-target effects of this compound.
Caption: Conceptual diagram of this compound selectivity.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. metrionbiosciences.com [metrionbiosciences.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the oral bioavailability of the selective Nav1.8 inhibitor, Nav1.8-IN-4.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, offering potential causes and actionable solutions.
Issue 1: Lower than expected in vivo efficacy of this compound after oral administration.
-
Potential Cause: Poor oral absorption due to low aqueous solubility. Many small molecule inhibitors, particularly those targeting ion channels, are lipophilic and exhibit poor solubility in gastrointestinal fluids.[1][2][3]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, pH-solubility profile, and dissolution rate of this compound.
-
Formulation Enhancement:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[1][2]
-
Amorphous Solid Dispersions: Create solid dispersions of this compound in a polymer matrix using techniques like spray drying or hot-melt extrusion to improve solubility and dissolution.[3][4][5]
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and absorption of lipophilic drugs.[1][5][6]
-
Complexation: Use cyclodextrins to form inclusion complexes that can improve the aqueous solubility of the compound.[1][6][7]
-
-
Issue 2: High variability in plasma concentrations of this compound across study animals.
-
Potential Cause: Inconsistent dissolution and absorption in the gastrointestinal tract, potentially influenced by food effects or pH variations.
-
Troubleshooting Steps:
-
Controlled Dosing Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
-
pH-Dependent Solubility Assessment: Evaluate the solubility of this compound across a range of pH values mimicking the gastrointestinal tract.
-
Formulation Optimization: Develop a robust formulation that provides consistent drug release and absorption, minimizing the influence of physiological variables. Solid dispersions and SEDDS can often mitigate such variability.[4][5][6]
-
Issue 3: Good in vitro potency of this compound does not translate to in vivo efficacy despite adequate plasma exposure.
-
Potential Cause: High first-pass metabolism in the liver or gut wall, leading to rapid clearance of the active compound before it can reach systemic circulation in sufficient concentrations.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Microsomal Stability Assay: Assess the metabolic stability of this compound in liver microsomes from relevant species (e.g., rat, dog, human) to identify the primary site of metabolism.
-
Hepatocyte Stability Assay: Use primary hepatocytes to get a more comprehensive picture of both Phase I and Phase II metabolism.
-
-
Metabolite Identification: Identify the major metabolites to understand the metabolic pathways.
-
Medicinal Chemistry Approaches:
-
Prodrug Strategy: Design a prodrug of this compound that is more readily absorbed and is then converted to the active compound in vivo.[8]
-
Structural Modification: Modify the chemical structure of this compound at the sites of metabolism to block or slow down metabolic breakdown, while retaining potency.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important for a drug candidate like this compound?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that influences the therapeutic efficacy and dosing regimen of a drug.[1] Poor oral bioavailability can lead to insufficient drug exposure at the target site, requiring higher doses that may increase the risk of side effects.
Q2: What are the main factors that can limit the oral bioavailability of a small molecule inhibitor?
A2: The primary factors include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[1][3]
-
Low intestinal permeability: The drug must be able to cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The drug may be metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
-
Efflux transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing absorption.[6]
Q3: Are there any known orally bioavailable Nav1.8 inhibitors?
A3: Yes, several selective Nav1.8 inhibitors with good oral bioavailability have been developed and have shown efficacy in preclinical and clinical studies. For example, compounds like PF-01247324 and suzetrigine (VX-548) have been reported to be orally bioavailable.[9][10][11][12] The development of these compounds demonstrates that it is feasible to achieve good oral bioavailability for this class of inhibitors.
Q4: What is the Biopharmaceutics Classification System (BCS) and how can it guide the formulation development of this compound?
A4: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
This compound, as a potentially lipophilic small molecule, is likely to fall into BCS Class II or IV. For a BCS Class II compound, formulation strategies should focus on improving solubility and dissolution rate.[2] For a BCS Class IV compound, both solubility and permeability enhancement strategies would be necessary.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
-
Objective: To assess the metabolic stability of this compound in liver microsomes.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., from rat, human), NADPH (a cofactor for metabolic enzymes), and a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
Add this compound to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of this compound in each sample using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Methodology:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes) on a semi-permeable membrane in a transwell plate.
-
Once the cell monolayer is confluent and differentiated, add this compound to the apical (A) side (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (B) side (representing the blood).
-
To assess efflux, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound.
-
Methodology:
-
Administer this compound to a group of rodents (e.g., rats) via intravenous (IV) injection to determine clearance and volume of distribution.
-
Administer the same dose of this compound (in a suitable vehicle or formulation) to another group of rodents via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x 100.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data for a known orally bioavailable Nav1.8 inhibitor, providing a benchmark for the development of this compound.
| Compound | Species | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Compound 3 | Rat | 5 mg/kg | N/D | N/D | N/D | 91% | [13] |
| Compound 13 | Rat | N/D | N/D | N/D | N/D | ~60% | [13] |
N/D: Not Disclosed
Visualizations
Caption: The role of the Nav1.8 sodium channel in pain signal transmission and its inhibition by this compound.
Caption: Experimental workflow for improving the oral bioavailability of a drug candidate.
Caption: A troubleshooting flowchart for addressing low in vivo efficacy of an oral drug candidate.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropathic Pain | Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review | springermedicine.com [springermedicine.com]
- 12. ntk-institute.org [ntk-institute.org]
- 13. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of Nav1.8-IN-4 in their cell culture experiments. Following these guidelines will help ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8 (IC50 = 0.014 µM).[1] Nav1.8 channels are primarily expressed in peripheral sensory neurons and are crucial for pain signal transmission.[2][3][4] By blocking these channels, this compound reduces neuronal excitability, making it a valuable tool for pain research.[3]
Q2: I am observing significant cell death in my cultures treated with this compound. What are the potential causes?
Several factors could contribute to cytotoxicity when using this compound:
-
High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Solvent (DMSO) Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO are toxic to cells.[5][6]
-
Cell Type Sensitivity: Different cell lines, especially primary cultures, have varying sensitivities to chemical compounds and solvents.[6]
-
Prolonged Incubation Time: Continuous exposure to the inhibitor, even at a low concentration, may induce cytotoxicity over time.
-
Off-Target Effects: While this compound is selective, at higher concentrations, it may interact with other cellular targets, leading to toxicity.[7][8]
Q3: How can I determine if the observed cytotoxicity is from this compound or the DMSO solvent?
It is crucial to include a "vehicle control" in your experimental setup. This control should consist of cells treated with the same concentration of DMSO used to dissolve this compound, but without the inhibitor itself. If you observe similar levels of cytotoxicity in the vehicle control and the this compound treated group, the toxicity is likely due to the DMSO.
Q4: What is the recommended final concentration of DMSO in cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated.[5][6][9] However, sensitive cell lines and primary cells may require even lower concentrations, such as 0.01% to 0.1%.[9] It is always recommended to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the cytotoxicity of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Experimental Protocols
Determining Optimal DMSO Concentration
This protocol helps establish the maximum tolerated DMSO concentration for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a no-DMSO control).
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay like MTT or LDH.
-
Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
This compound Dose-Response and Time-Course Experiments
This protocol is designed to find the optimal concentration and incubation time for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Welcome to the technical support center for Nav1.8 cell lines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Nav1.8-expressing stable cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during the culture and experimental use of Nav1.8 stable cell lines, with a focus on resolving low current expression.
Issue 1: Very low or no detectable Nav1.8 current.
This is a frequent challenge, often stemming from suboptimal protein trafficking or cell health.
-
Question: My Nav1.8 stable cell line is showing minimal or no current. What are the initial checks I should perform?
-
Answer:
-
Cell Viability and Morphology: First, confirm that the cells are healthy. Check for normal morphology, adherence (for adherent lines), and expected growth rates. Stressed or unhealthy cells will have compromised protein expression machinery.
-
Culture Conditions: Ensure that you are using the recommended culture medium, supplements (e.g., FBS, L-Glutamine, Non-Essential Amino Acids), and selection antibiotics at the correct concentrations.[1][2] Verify the CO2 and temperature (typically 37°C) of your incubator. Some cell lines may benefit from a lower culture temperature (e.g., 30°C) to improve protein folding and trafficking.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. Contamination can significantly impact cell health and protein expression.
-
Passage Number: Use cells at a low passage number. High passage numbers can lead to genetic drift and reduced expression of the target protein.[3] Some commercial cell lines have a recommended passage limit.[4]
-
-
Question: I've confirmed my basic cell culture conditions are correct, but current expression is still low. What's the next step?
-
Answer: The issue might be related to the specific requirements of Nav1.8 expression. Consider the following:
-
Co-expression of Auxiliary Subunits: Nav1.8 expression and trafficking are significantly influenced by auxiliary β-subunits.[5] The β1 and β3 subunits are particularly important. The β1 subunit can increase current density, while the β3 subunit aids in trafficking the channel from the endoplasmic reticulum (ER) to the cell surface.[5][6][7][8] If your cell line does not co-express these subunits, you may need to transfect them.
-
Pharmacological Chaperones: Incubating cells with local anesthetics like lidocaine has been shown to improve the trafficking and functional expression of Nav1.8 by overcoming ER retention.[9]
-
Trafficking Partners: Other proteins like p11 and PDZD2 are known to be important for the translocation of Nav1.8 to the plasma membrane.[10] While not standard practice to co-express these in stable cell lines, their absence in certain cell types (like HEK293) can contribute to poor surface expression.
-
Issue 2: Inconsistent current density between experiments.
Variability in your results can obscure the effects of your experimental compounds.
-
Question: What are the common causes of variability in Nav1.8 current density?
-
Answer:
-
Cell Confluency: The confluency of the cells at the time of the experiment can impact current expression. It is crucial to passage cells at a consistent confluency (e.g., 70-80%) and plate them at a standardized density for your experiments.[2]
-
Time in Culture: The number of days the cells have been in culture post-plating can affect expression levels. Establish a consistent time frame for your experiments (e.g., 24-48 hours post-plating).
-
Recording Conditions: Ensure your electrophysiology rig is properly grounded and that your recording solutions (both internal and external) are fresh and correctly formulated. Small variations in ionic concentrations can affect current amplitudes.
-
Voltage Protocol: Use a consistent holding potential and voltage step protocol. Nav1.8 has specific voltage-dependent gating properties that need to be considered.[1][11]
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical current density I should expect from a healthy Nav1.8 stable cell line?
-
Answer: Expected current densities can vary significantly depending on the host cell line and the specific construct used. For example, some chimeric Nav1.8 channels in HEK293T cells can produce peak current densities around -108 to -143 pA/pF.[12] Commercially available CHO cell lines stably expressing Nav1.8 and a β subunit report peak currents in the range of -0.87 nA.[4] In contrast, transient transfection of wild-type Nav1.8 in non-neuronal cells often yields very low currents, sometimes less than -25 pA/pF.[12]
-
Question: Which cell line is best for expressing Nav1.8?
-
Answer: There is no single "best" cell line, as the choice depends on the experimental goals.
-
HEK293 and CHO cells: These are commonly used for their ease of culture and transfection. However, they often result in low functional expression of wild-type Nav1.8 due to trafficking issues.[13] Some commercially available lines have overcome these issues through co-expression of β subunits or use of chimeric channels.[4][14]
-
ND7/23 cells: This is a neuroblastoma cell line that provides a more "neuron-like" environment, which can be beneficial for the proper folding and trafficking of neuronal ion channels like Nav1.8.[1][13] However, it's important to be aware that ND7/23 cells endogenously express other sodium channels (like Nav1.6 and Nav1.7) which could interfere with your measurements.[13][15]
-
-
Question: Do I need to co-express β subunits with Nav1.8?
-
Answer: Co-expression of β subunits is highly recommended for robust and physiologically relevant Nav1.8 currents. The β1 subunit has been shown to increase current amplitudes and modulate channel gating, while the β3 subunit is crucial for releasing the channel from the endoplasmic reticulum.[5][6][8][10]
-
Question: My currents inactivate very slowly. Is this normal for Nav1.8?
-
Answer: Yes, a hallmark of Nav1.8 channels is their slow inactivation kinetics compared to many other voltage-gated sodium channels.[16] This property allows Nav1.8 to contribute to the sustained depolarization during an action potential.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Nav1.8 Current Densities in Different Expression Systems
| Cell Line | Nav1.8 Construct | Co-expressed Subunits | Peak Current Density (pA/pF) | Reference |
| HEK293T | Nav1.8/1.4L5 Chimera | None mentioned | -142.9 ± 12.7 | [12] |
| HEK293T | Nav1.8/1.5L5 Chimera | None mentioned | -121.9 ± 11.8 | [12] |
| HEK293T | Nav1.8/1.7L5 Chimera | None mentioned | -108.0 ± 10.4 | [12] |
| HEK293T | Wild-type Nav1.8 | None mentioned | < -25 | [12] |
| CHO | Wild-type Nav1.8 | β3 | Current distribution peaks at 40-60 pA/pF | [2] |
| ND7/23 | Wild-type rat Nav1.8 | None mentioned | Not specified in pA/pF, but functional currents demonstrated | [1] |
Table 2: Biophysical Properties of Nav1.8 in a Stable Cell Line
| Parameter | CHO Stable Cell Line (Nav1.8 + β1) | Reference |
| Activation V₀.₅ | -11.3 mV | [14] |
| Inactivation V₀.₅ | -49.4 mV | [14] |
| Peak Current Amplitude | -0.87 nA | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of Nav1.8 Currents
This protocol is a general guideline and may need to be optimized for your specific cell line and equipment.
-
Cell Preparation:
-
Plate Nav1.8-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Use cells that are 50-80% confluent and appear healthy.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with a glass micropipette (resistance 2-4 MΩ) filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before recording.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -100 mV to ensure all channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms) to elicit currents and generate a current-voltage (I-V) relationship curve.
-
Visual Guides
Signaling Pathways and Workflows
Caption: Simplified workflow of Nav1.8 trafficking from the ER to the plasma membrane.
Caption: Decision tree for troubleshooting low Nav1.8 current expression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bsys.ch [bsys.ch]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 5. Regulation of Nav1.6 and Nav1.8 peripheral nerve Na+ channels by auxiliary β-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of auxiliary beta1-, beta2-, and beta3-subunits and their interaction with Na(v)1.8 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]
- 15. Characterization of Endogenous Sodium Channels in the ND7-23 Neuroblastoma Cell Line: Implications for Use as a Heterologous Ion Channel Expression System Suitable for Automated Patch Clamp Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in designing and executing experiments with the selective Nav1.8 inhibitor, Nav1.8-IN-4.
Troubleshooting Guides
Electrophysiology Experiments
???+ question "Q1: I am observing inconsistent IC50 values for this compound in my whole-cell patch-clamp recordings. What could be the cause?"
???+ question "Q2: My Nav1.8 currents "run down" quickly during my patch-clamp recordings, making it difficult to assess the effect of this compound. How can I minimize this?"
In Vivo Efficacy Studies
???+ question "Q3: I am not observing significant analgesic effects with this compound in my animal model of neuropathic pain, despite good in vitro potency. What are the potential reasons?"
???+ question "Q4: How can I troubleshoot a lack of efficacy in my in vivo pain model?"
Frequently Asked Questions (FAQs)
???+ question "Q5: What is the primary mechanism of action for Nav1.8 inhibitors like this compound?"
???+ question "Q6: In which neuronal populations is Nav1.8 primarily expressed?"
???+ question "Q7: What are the key biophysical properties of the Nav1.8 channel?"
Data Presentation
Table 1: In Vitro Potency of Representative Nav1.8 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| A-803467 | HEK-293 | Patch Clamp | 10 | [1] |
| PF-01247324 | HEK-293 | Patch Clamp | 28 | [2] |
| VX-150 | - | - | - | [3] |
| VX-548 | - | - | High Selectivity | [4][5] |
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy | Reference |
| A-803467 | Rat CCI | Neuropathic | Reversal of mechanical allodynia | [2] |
| PF-01247324 | Rat CFA | Inflammatory | Reduction in thermal hyperalgesia | [2] |
| Compound 13 | Rat TNT | Neuropathic | Efficacious in mechanical allodynia model | [1] |
| Compound 18 | Rat TNT | Neuropathic | Efficacious in mechanical allodynia model | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition
-
Cell Culture: Culture HEK-293 cells stably expressing human Nav1.8 in DMEM/F12 media supplemented with 10% FBS and appropriate selection antibiotics.[6] Passage cells every 2-3 days to maintain confluency below 80%.[6]
-
Cell Preparation: On the day of recording, dissociate cells using a gentle, enzyme-free dissociation reagent to obtain a single-cell suspension.[6] Plate cells on glass coverslips and allow them to adhere.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.[6][7]
-
Use borosilicate glass pipettes with a resistance of 1-3 MΩ.[8]
-
Hold cells at a potential of -100 mV to ensure channels are in a resting state.
-
Apply a voltage protocol to assess channel activity. A typical protocol involves a depolarizing step to 0 mV for 20 ms to elicit a peak inward current.[2]
-
-
Compound Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Allow sufficient time for the compound effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Analgesia in the Rat CFA Model of Inflammatory Pain
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Baseline Pain Assessment: Before CFA injection and on the day of testing (typically 24-48 hours post-CFA), assess baseline pain responses using a thermal hyperalgesia test (e.g., Hargreaves test) and a mechanical allodynia test (e.g., von Frey filaments).
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Pain Assessment: At various time points after compound administration (e.g., 30, 60, 120, 240 minutes), re-assess thermal and mechanical pain thresholds.
-
Data Analysis:
-
Calculate the paw withdrawal latency (for thermal hyperalgesia) and the 50% paw withdrawal threshold (for mechanical allodynia).
-
Compare the responses in the compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Nav1.8 signaling pathway in nociception and point of intervention for this compound.
Caption: Experimental workflow for characterizing a novel Nav1.8 inhibitor.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. 5.5. Electrophysiology Recording [bio-protocol.org]
- 8. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-4 high-throughput screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in HTS?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, with a reported IC50 of 0.014 µM.[1] In high-throughput screening, it is primarily used as a reference compound to validate assay performance and to identify novel Nav1.8 inhibitors for pain-related research.
Q2: Which HTS platforms are suitable for screening Nav1.8 inhibitors like this compound?
Several HTS platforms are compatible with screening for Nav1.8 inhibitors. The most common are:
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Automated Patch Clamp (APC): Considered the gold standard for ion channel drug discovery, providing high-quality electrophysiological data. Platforms like the PatchLiner and QPatch can be optimized for reliable Nav1.8 screening.[2][3]
-
Fluorescence-Based Assays: These are high-capacity assays that indirectly measure channel activity.
Q3: What are the known challenges when working with Nav1.8 cell lines in HTS?
Nav1.8 channels can be difficult to express in stable cell lines, leading to low current amplitudes and a low percentage of expressing cells.[3] Optimization of cell culture conditions and the use of multi-hole recording chips in automated patch clamp systems can help overcome these issues.[3]
Q4: How can I assess the quality of my Nav1.8 HTS assay?
The Z-factor is a statistical measure used to evaluate the quality of an HTS assay.[7][8] A Z-factor between 0.5 and 1.0 indicates an excellent assay.[9] It is calculated based on the means and standard deviations of your positive and negative controls.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio or Low Z-factor | 1. Low expression of Nav1.8 in the cell line.2. Suboptimal dye loading in fluorescence-based assays.3. Inappropriate agonist/activator concentration.4. High background fluorescence from compounds or media. | 1. Optimize cell culture conditions (e.g., media supplements, passage number).2. Optimize dye concentration and loading time/temperature.[6]3. Titrate the agonist/activator (e.g., veratridine) to determine the optimal concentration for channel activation.4. Use appropriate buffer solutions and screen for compound auto-fluorescence. |
| High Variability in Results (Well-to-Well or Plate-to-Plate) | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Inadequate mixing of reagents.4. Temperature or humidity fluctuations during incubation. | 1. Ensure a homogenous cell suspension and use automated cell counting for accurate seeding.2. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.3. Optimize mixing parameters on your liquid handling system.4. Ensure consistent incubation conditions across all plates. |
| Compound Precipitation | 1. Poor solubility of this compound or test compounds in the assay buffer.2. High final concentration of DMSO. | 1. Check the solubility of your compounds in the assay buffer. Consider using a different buffer or adding a small percentage of a co-solvent.2. Keep the final DMSO concentration as low as possible, typically below 0.5%.[6] |
| Apparent Cytotoxicity | 1. Compound-induced cell death.2. High concentration of agonist or other reagents. | 1. Perform a separate cytotoxicity assay to determine the toxic concentration of your compounds.2. Optimize the concentration of all assay reagents to minimize cellular stress. |
| "Reverse Use-Dependence" Observed with Inhibitor | Some Nav1.8 inhibitors, like A-887826, show reduced inhibition with repetitive channel activation.[10] This is an unusual property where depolarization can relieve the block. | 1. Be aware that this phenomenon can occur with certain classes of Nav1.8 inhibitors.2. If observed, this may indicate a specific binding mechanism that is state-dependent. Further investigation with different voltage protocols in electrophysiology assays may be necessary. |
Data Presentation
Table 1: Comparative Potency of Selected Nav1.8 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | 0.014 | [1] |
| Compound 3 | Manual Patch Clamp | hNav1.8/β1 | 0.19 | [11] |
| Compound 13 | Manual Patch Clamp | hNav1.8/β1 | 0.19 | [11] |
| Compound 18 | Manual Patch Clamp | hNav1.8/β1 | 0.26 | [11] |
| A-803467 | Whole-cell recording | ND-7/23 | 0.73 ± 0.08 | [12] |
| VX-150m | Not Specified | hNav1.8 | 0.015 | [13] |
| VX-548 (suzetrigine) | Not Specified | hNav1.8 | 0.00027 | [13] |
| Compound 2c | Electrophysiology | HEK293-hNav1.8 | 0.05018 ± 0.00004 | [14] |
Experimental Protocols
Automated Patch Clamp (APC) Assay for Nav1.8
This protocol is a general guideline and should be optimized for the specific APC platform (e.g., PatchLiner, QPatch) and cell line used.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing human Nav1.8 in the recommended medium, supplemented with appropriate antibiotics for selection.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days to maintain them in the exponential growth phase. For the assay, harvest cells at 70-90% confluency.
-
-
Cell Preparation for APC:
-
Wash cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.
-
Resuspend the cells in the appropriate external solution for the APC platform at a concentration of 1-5 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
-
APC Run Protocol:
-
Prime the APC system with the external and internal solutions.
-
Load the cell suspension into the instrument.
-
Initiate the automated cell capture and whole-cell formation process.
-
Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at -100 mV and applying a depolarizing step to 0 mV for 20-50 ms.
-
Establish a stable baseline recording for at least 3 minutes.
-
Apply this compound or test compounds at various concentrations.
-
Record the current inhibition after a 3-5 minute incubation period.
-
Include positive (e.g., a known Nav1.8 blocker) and negative (vehicle) controls on each plate.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Membrane Potential Assay
This protocol is a general guideline for a FLIPR-based FRET assay.
-
Cell Culture and Plating:
-
Culture and maintain HEK293 cells stably expressing human Nav1.8 as described for the APC assay.
-
Plate the cells in black-walled, clear-bottom 384-well plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the FRET dye solution according to the manufacturer's instructions. This typically involves a donor (e.g., CC2-DMPE) and an acceptor (e.g., DiSBAC2(3)).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Assay Protocol (FLIPR):
-
Prepare a compound plate containing this compound or test compounds at 4x the final desired concentration.
-
Prepare an activator plate containing an appropriate Nav1.8 activator (e.g., veratridine) at 4x the final desired concentration.
-
Place the cell plate, compound plate, and activator plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence ratio for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Incubate for 3-5 minutes while continuously recording the fluorescence ratio.
-
The instrument will then add the activator from the activator plate to the cell plate to stimulate the Nav1.8 channels.
-
Continue recording the fluorescence ratio for another 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio in response to the activator.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
-
Mandatory Visualizations
Caption: Nav1.8 signaling pathway in nociceptive neurons.
Caption: General high-throughput screening workflow.
References
- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-X. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the blood-brain barrier (BBB) penetration of Nav1.8 inhibitors like Nav1.8-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is Nav1.8 and why is it a therapeutic target?
Nav1.8, also known as the sensory neuron-specific sodium channel (SNS), is a voltage-gated sodium channel encoded by the SCN10A gene.[1] It is predominantly expressed in the peripheral nervous system (PNS), specifically in the dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons, which are crucial for transmitting pain signals.[2][3] Unlike other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX) and plays a significant role in the upstroke of the action potential in nociceptive (pain-sensing) neurons.[1][4][5] Its specific expression in pain-sensing neurons and its involvement in chronic inflammatory and neuropathic pain make it a promising target for the development of novel analgesics with potentially fewer central nervous system (CNS) side effects.[6][7][8]
Q2: What are the typical challenges in achieving sufficient BBB penetration for small molecule inhibitors targeting Nav1.8?
While targeting a peripherally expressed protein like Nav1.8 might suggest that CNS penetration is undesirable, certain pain conditions or research applications may necessitate brain exposure. The primary challenges for a small molecule inhibitor like Nav1.8-IN-X to cross the BBB include:
-
Physicochemical Properties: The molecule's size, polarity, lipophilicity, and number of hydrogen bond donors and acceptors are critical determinants of its ability to passively diffuse across the BBB.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump compounds out of the brain, limiting their accumulation.
-
Metabolic Stability: The compound may be metabolized by enzymes present in the brain endothelial cells that form the BBB.
Q3: What are the key physicochemical properties influencing BBB penetration?
Optimizing the physicochemical properties of a compound is a critical step in designing CNS-penetrant drugs. The following table summarizes general guidelines for properties that favor BBB penetration.
| Property | Generally Favorable for BBB Penetration | Potential Issues with Nav1.8-IN-X |
| Molecular Weight (MW) | < 400-500 Da | High MW can limit passive diffusion. |
| Lipophilicity (LogP) | 1 - 3 | High lipophilicity can increase non-specific binding and metabolism. |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | High TPSA reduces membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A high number of HBDs can hinder membrane crossing. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | A high number of HBAs can reduce permeability. |
| pKa | Neutral or weakly basic | Ionized molecules at physiological pH (7.4) have lower permeability. |
Note: These are general guidelines, and exceptions exist.
Troubleshooting Guide: Poor BBB Penetration of Nav1.8-IN-X
This guide provides a structured approach to troubleshooting and improving the brain exposure of your Nav1.8 inhibitor.
Step 1: Initial Assessment and Characterization
The first step is to thoroughly characterize the BBB penetration potential of Nav1.8-IN-X using a combination of in silico, in vitro, and in vivo methods.[9][10]
Experimental Workflow for Initial BBB Penetration Assessment
Caption: Initial workflow for assessing BBB penetration.
Step 2: Analyzing In Vitro Data
The results from your in vitro assays will provide crucial insights into the specific barriers limiting the BBB penetration of Nav1.8-IN-X.
| In Vitro Assay | Observation | Potential Cause | Next Steps |
| PAMPA-BBB | Low permeability | Poor passive diffusion due to unfavorable physicochemical properties (e.g., high TPSA, high MW). | 1. Re-evaluate the chemical structure of Nav1.8-IN-X. 2. Synthesize analogs with improved physicochemical properties. |
| Cell-Based Assays (e.g., MDCK-MDR1) | High efflux ratio (>2-3) | Nav1.8-IN-X is a substrate for efflux transporters like P-gp. | 1. Confirm P-gp interaction with specific inhibitor studies (e.g., using verapamil). 2. Modify the chemical structure to reduce P-gp recognition. |
| Cell-Based Assays | Low apparent permeability (Papp) even with low efflux | Poor passive permeability and/or metabolism within the endothelial cells. | 1. Investigate the metabolic stability of Nav1.8-IN-X in brain endothelial cell lysates. 2. Consider structural modifications to block metabolic sites. |
Step 3: In Vivo Troubleshooting
If in vivo studies in rodents confirm low brain-to-plasma concentration ratios, the following strategies can be employed.
Troubleshooting In Vivo BBB Penetration
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsolns.com [nsolns.com]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Biophysical properties of Nav1.8/Nav1.2 chimeras and inhibition by µO-conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nav1.8-IN-4 in fluorescence-based assays. Our goal is to help you identify and manage common artifacts to ensure the generation of high-quality, reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound fluorescence assays.
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Question: My assay has a high background fluorescence, making it difficult to detect a clear signal from my this compound experiment. What could be the cause and how can I fix it?
-
Answer: High background fluorescence can originate from several sources. Autofluorescence from cell culture media, the compounds being tested, or the cells themselves can contribute to this issue.[1] Additionally, improper washing steps or the use of non-optimal dye concentrations can increase background noise.
Troubleshooting Steps:
-
Media and Buffer Blanks: Always include control wells with media or buffer alone to quantify their contribution to the background signal. Consider using phenol red-free media, as phenol red is a known fluorescent compound.
-
Compound Autofluorescence Check: Before running the full assay, screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[1] This can be done by incubating the compounds in assay buffer without cells and measuring the fluorescence.
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of your fluorescent dye to find the optimal balance between signal intensity and background. Ensure that the dye loading and incubation times are consistent across all wells.
-
Implement a No-Wash Protocol with a Quencher: To reduce background from extracellular dye, consider a no-wash assay protocol. This involves adding a membrane-impermeant quencher to the extracellular solution to eliminate the fluorescence from the dye that has not entered the cells.[2][3] Ponceau 4R has been successfully used as a quencher in sodium influx assays.[2][3]
-
Gentle Washing: If a wash step is necessary, perform it gently to avoid dislodging cells, which can lead to variable well-to-well signals.[4]
-
Issue 2: Suspected false positives or false negatives.
-
Question: I am getting unexpected results, including potential false positives (inhibition where none is expected) or false negatives (lack of inhibition by this compound). What are the common causes of such artifacts?
-
Answer: False positives and negatives are common challenges in high-throughput screening and fluorescence assays.[1] They can be caused by the optical properties of the test compounds, such as autofluorescence or quenching, or by off-target effects leading to cytotoxicity.
Troubleshooting Steps:
-
Identify Autofluorescent Compounds: As mentioned previously, pre-screen your compounds for autofluorescence. Autofluorescent compounds can mimic a positive signal in "signal-on" assays or mask a true signal in "signal-off" assays.[1]
-
Identify Quenching Compounds: Some compounds can absorb the light emitted by the fluorescent dye, leading to a decrease in signal that can be misinterpreted as inhibition (a false positive).[1][5] This can be tested by adding the compound to a solution of the fluorescent dye and measuring the change in fluorescence.
-
Assess Cytotoxicity: Compound-induced cell death will lead to a loss of signal and can be a major source of false positives. Perform a parallel cytotoxicity assay (e.g., using a cell viability dye like propidium iodide or a commercial kit) to ensure that the observed inhibition is not due to cell death.
-
Orthogonal Assays: Confirm your hits using an alternative assay method that relies on a different detection principle. For example, if you are using a membrane potential assay, you could validate your findings with a sodium influx assay or, ideally, with electrophysiology (patch-clamp), which is the gold standard for ion channel research.[6]
-
Concentration-Response Curves: Generate full concentration-response curves for your compounds. True inhibitors like this compound should exhibit a sigmoidal dose-response relationship. Atypical curve shapes may indicate an artifact.
-
Issue 3: High well-to-well variability.
-
Question: I'm observing significant variability in the fluorescence signal between replicate wells. What could be causing this and how can I improve the consistency of my assay?
-
Answer: Well-to-well variability can stem from inconsistencies in cell plating, compound dispensing, and washing steps, as well as edge effects in the microplate.
Troubleshooting Steps:
-
Consistent Cell Plating: Ensure a uniform cell density across all wells. Allow cells to settle at room temperature for a short period before placing them in the incubator to minimize edge effects. Pay close attention to cell culture conditions as overgrown or unhealthy cells can lead to inconsistent results.[7]
-
Accurate Liquid Handling: Use calibrated pipettes and automated liquid handlers for precise and consistent dispensing of cells, compounds, and reagents.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. Fill the outer wells with sterile water or media.
-
Proper Mixing: Ensure that all reagents are thoroughly mixed before and after addition to the wells, but avoid vigorous shaking that could damage the cells.
-
Instrument Settings: Optimize the gain and exposure settings of your fluorescence plate reader to ensure you are within the linear range of detection and not saturating the signal.[4]
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is this compound and what is its mechanism of action?
-
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. It blocks the influx of sodium ions through the channel, thereby inhibiting the generation and propagation of action potentials in nociceptive sensory neurons.[8] This makes it a valuable tool for studying the role of Nav1.8 in pain signaling.[8]
-
-
Q2: What types of fluorescence assays are suitable for studying Nav1.8 and its inhibitors?
-
A2: Two common types of fluorescence assays are used for Nav1.8:
-
Membrane Potential Assays: These assays use voltage-sensitive dyes (e.g., FRET-based dyes) to measure changes in the cell's membrane potential upon channel activation and inhibition.[6][9]
-
Ion Flux Assays: These assays directly measure the influx of sodium ions into the cell using a sodium-sensitive fluorescent indicator (e.g., Asante NaTRIUM Green-2).[2][3]
-
-
Assay Protocol and Reagents
-
Q3: What cell lines are recommended for Nav1.8 fluorescence assays?
-
Q4: What are the recommended storage and handling conditions for this compound?
-
A4: For specific storage and handling instructions, always refer to the datasheet provided by the supplier. Generally, stock solutions of small molecule inhibitors are prepared in DMSO and stored at -20°C or -80°C to prevent degradation.
-
Data Interpretation and Artifacts
-
Q5: How can I distinguish between a true Nav1.8 inhibitor and an artifact in my screening data?
-
A5: A multi-step approach is recommended:
-
Primary Screen: Identify initial "hits" based on a predefined activity threshold.
-
Counterscreens:
-
Autofluorescence/Quenching: Screen hits for intrinsic fluorescence or quenching properties.
-
Cytotoxicity: Test for compound-induced cell death.
-
-
Orthogonal Assay Confirmation: Validate the activity of non-artifactual hits using a different assay format (e.g., patch-clamp electrophysiology).
-
Dose-Response Analysis: Confirm that the compound exhibits a clear concentration-dependent inhibition.
-
-
-
Q6: What are some common sources of artifacts in fluorescence assays?
-
A6: Common artifacts include:
-
Compound Autofluorescence: The compound itself fluoresces at the assay wavelengths.[1]
-
Fluorescence Quenching: The compound absorbs the emitted fluorescence from the assay dye.[1][5]
-
Cytotoxicity: The compound is toxic to the cells, leading to a decrease in signal.
-
Light Scatter: Precipitated compounds can scatter light and interfere with the measurement.
-
Inner Filter Effect: The compound absorbs the excitation or emission light.[10]
-
-
Quantitative Data Summary
The following tables summarize common artifacts and their potential impact on Nav1.8 fluorescence assays.
Table 1: Common Sources of Assay Interference and Their Effects
| Interference Source | Potential Effect on Assay Signal | Likely Outcome in a "Signal-On" Assay | Mitigation Strategy |
| Compound Autofluorescence | Increase in fluorescence | False Positive | Pre-screen compounds for fluorescence; use red-shifted dyes.[1] |
| Fluorescence Quenching | Decrease in fluorescence | False Positive (if assay measures inhibition) | Pre-screen compounds for quenching; use higher dye concentrations.[1][5] |
| Cytotoxicity | Decrease in fluorescence | False Positive (if assay measures inhibition) | Perform parallel cytotoxicity assays. |
| Light Scatter (Precipitation) | Increase or decrease in signal (variable) | Unreliable Data | Check compound solubility in assay buffer. |
| Cell Culture Media (Phenol Red) | Increase in background fluorescence | Reduced Signal-to-Noise | Use phenol red-free media. |
Experimental Protocols
Protocol 1: No-Wash Sodium Influx Assay using a Fluorescent Plate Reader
This protocol is adapted from a method developed for high-throughput screening of Nav channels.[2][3]
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
Black-walled, clear-bottom 384-well microplates
-
Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2, ANG-2)
-
Extracellular quencher (e.g., Ponceau 4R)
-
Physiological salt solution (PSS): 140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4
-
Nav1.8 activator (e.g., Deltamethrin)
-
This compound and other test compounds
Procedure:
-
Cell Plating: Seed HEK293-Nav1.8 cells into 384-well plates at a density of 10,000-15,000 cells per well and culture for 48 hours.
-
Dye Loading: Prepare a loading buffer containing the sodium-sensitive dye (e.g., 10 µM ANG-2) and a quencher (e.g., 1 mM Ponceau 4R) in PSS.
-
Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 1 hour.
-
Compound Addition: Add this compound or other test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in a fluorescent plate reader.
-
Channel Activation: Add the Nav1.8 activator (e.g., Deltamethrin) to all wells simultaneously using the plate reader's injection system.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence upon activator addition. The inhibitory effect of this compound will be observed as a reduction in this fluorescence increase.
Protocol 2: FRET-Based Membrane Potential Assay
This protocol is based on a high-capacity assay for Nav1.8 channels.[6][9]
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
Black-walled, clear-bottom microplates
-
FRET-based membrane potential dye kit (e.g., from Molecular Devices)
-
Assay buffer
-
Nav1.8 activator (e.g., Veratridine, though less effective on Nav1.8, or Deltamethrin)
-
This compound and other test compounds
Procedure:
-
Cell Plating: Plate HEK293-Nav1.8 cells in microplates as described in Protocol 1.
-
Dye Loading: Prepare the FRET dye solution according to the manufacturer's instructions and add it to the cells. Incubate as recommended.
-
Compound Addition: Add test compounds, including this compound, to the wells.
-
Baseline Reading: Measure the baseline fluorescence ratio before adding the activator.
-
Channel Activation: Add the Nav1.8 activator.
-
Signal Reading: Measure the fluorescence ratio again after activation.
-
Data Analysis: The change in the FRET ratio reflects the change in membrane potential. Inhibition by this compound will result in a smaller change in the FRET ratio.
Visualizations
Caption: A generalized experimental workflow for a Nav1.8 fluorescence assay.
Caption: A flowchart for troubleshooting common issues in Nav1.8 fluorescence assays.
Caption: A simplified signaling pathway showing the modulation of Nav1.8 by inflammatory mediators.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In the landscape of non-opioid analgesics, the voltage-gated sodium channel Nav1.8 has emerged as a critical target for the management of pain. This guide provides a comparative overview of two selective Nav1.8 inhibitors, Nav1.8-IN-4 and A-803467, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. The available data on their efficacy and pharmacological profiles are presented, underscoring the differing stages of their characterization.
Quantitative Efficacy and Pharmacological Profile
A direct and comprehensive comparison of the two inhibitors is challenging due to the limited publicly available data for this compound. While A-803467 has been extensively studied in various preclinical models, information on this compound is currently confined to its in vitro potency.
| Parameter | This compound | A-803467 |
| Target | Nav1.8 Channel | Nav1.8 Channel |
| IC50 (hNav1.8) | 14 nM[1][2] | 8 nM[3] |
| Selectivity | Data not available | >100-fold selective vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7[4] |
| In Vivo Efficacy | Data not available | Effective in rat models of neuropathic and inflammatory pain[4][5][6] |
| Pharmacokinetics | Data not available | Poor oral pharmacokinetics[7] |
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 sodium channel is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[7][8] It plays a crucial role in the transmission of pain signals. Inflammatory mediators can modulate Nav1.8 activity, leading to an increase in nociceptor excitability and contributing to chronic pain states.[9]
Experimental Methodologies
A robust evaluation of Nav1.8 inhibitors requires a combination of in vitro and in vivo assays. The following are representative experimental protocols relevant to the characterization of compounds like this compound and A-803467.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of the inhibitor on Nav1.8 channels.
-
Method: Whole-cell patch-clamp recordings are performed on cells stably expressing human Nav1.8 channels (e.g., HEK293 cells).
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Nav1.8 currents are elicited by a depolarizing step to 0 mV.
-
The test compound is applied at various concentrations to determine the concentration-response curve and calculate the IC50 value.
-
Selectivity is assessed by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7).
-
In Vivo Pain Models
-
Objective: To assess the analgesic efficacy of the inhibitor in animal models of pain.
-
Method (Spinal Nerve Ligation Model of Neuropathic Pain):
-
Adult male Sprague-Dawley rats are anesthetized, and the L5 spinal nerve is tightly ligated.
-
After a recovery period (e.g., 7-14 days) to allow for the development of mechanical allodynia, baseline paw withdrawal thresholds to von Frey filaments are measured.
-
The test compound (e.g., A-803467) or vehicle is administered (e.g., intraperitoneally).
-
Paw withdrawal thresholds are reassessed at various time points post-administration to determine the anti-allodynic effect.
-
-
Method (Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain):
-
A subcutaneous injection of CFA into the plantar surface of the rat hind paw induces a localized inflammation.
-
24 hours post-CFA injection, baseline thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.
-
The test compound or vehicle is administered.
-
Paw withdrawal latencies are measured at different time points to evaluate the anti-hyperalgesic effect.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel Nav1.8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NaV1.8 channels | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
- 9. medrxiv.org [medrxiv.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the voltage-gated sodium channel Nav1.8: Nav1.8-IN-4 and PF-01247324. Nav1.8 is a genetically validated target for pain, primarily expressed in peripheral sensory neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1][2] This document summarizes the available biochemical and pharmacological data for both compounds, presents detailed experimental protocols for the more extensively characterized molecule, and visualizes key biological pathways and experimental workflows.
Executive Summary
Both this compound and PF-01247324 are potent inhibitors of the Nav1.8 sodium channel. However, based on publicly available data, PF-01247324 has been more extensively characterized. It demonstrates state- and use-dependent inhibition of Nav1.8 and shows significant efficacy in preclinical models of inflammatory and neuropathic pain.[3] Information regarding the selectivity, mechanism of action, and in vivo efficacy of this compound is limited, warranting further investigation to fully understand its therapeutic potential.
Data Presentation
The following tables summarize the available quantitative data for this compound and PF-01247324.
Table 1: In Vitro Potency
| Compound | Target | IC50 (µM) | Assay System |
| This compound | Nav1.8 | 0.014 | Not specified |
| PF-01247324 | Human Nav1.8 | 0.196 | HEK293 cells |
| Human TTX-R current (native) | 0.311 | Human DRG neurons | |
| Rat TTX-R current (native) | 0.448 | Rat DRG neurons |
Table 2: Selectivity Profile of PF-01247324
| Channel | IC50 (µM) | Fold Selectivity (vs. hNav1.8) |
| hNav1.1 | >10 | >51 |
| hNav1.2 | ~12.7 | ~65 |
| hNav1.3 | >30 | >153 |
| hNav1.4 | >30 | >153 |
| hNav1.5 | ~10 | ~51 |
| hNav1.6 | >30 | >153 |
| hNav1.7 | ~18.8 | ~96 |
Data for the selectivity profile of this compound is not currently available in the public domain.
Mechanism of Action
PF-01247324 exhibits a state- and use-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.8 channel. This is demonstrated by a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in the presence of the compound. This mechanism suggests that PF-01247324 would be more active in rapidly firing neurons, a characteristic of nociceptors in pathological pain states.[3]
Detailed mechanistic data for this compound is not currently available.
Experimental Protocols
Detailed methodologies for the characterization of PF-01247324 are provided below.
Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Lines and Primary Neurons: Human embryonic kidney (HEK293) cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8 channels were used for selectivity profiling. Native tetrodotoxin-resistant (TTX-R) currents were recorded from acutely dissociated human and rat dorsal root ganglion (DRG) neurons.
-
Recording Solutions:
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. For recording TTX-R currents, TTX (300 nM) was added to the external solution to block TTX-sensitive channels.
-
-
Voltage Protocols:
-
IC50 Determination: Cells were held at a voltage that produces approximately 50% steady-state inactivation for each specific channel subtype. Test pulses to 0 mV were applied to elicit sodium currents.
-
State-Dependence: To assess block of the inactivated state, a pre-pulse to various potentials was applied to induce different levels of channel inactivation before a test pulse to 0 mV.
-
Use-Dependence: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) was applied to assess cumulative block.
-
-
Data Analysis: Dose-response curves were fitted with a Hill equation to determine IC50 values.
In Vivo Pain Models (Rodents)
-
Animals: Adult male Sprague-Dawley rats were used for inflammatory and neuropathic pain models.
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
CFA was injected into the plantar surface of one hind paw to induce localized inflammation.
-
Mechanical allodynia was assessed using von Frey filaments at various time points post-CFA injection.
-
PF-01247324 was administered orally at different doses, and the paw withdrawal threshold was measured.
-
-
Neuropathic Pain Model (Spinal Nerve Ligation - SNL):
-
The L5 spinal nerve was tightly ligated to induce neuropathic pain.
-
Mechanical allodynia was assessed using von Frey filaments.
-
PF-01247324 was administered orally, and its effect on paw withdrawal threshold was determined.
-
Mandatory Visualizations
Signaling Pathway
Caption: Role of Nav1.8 in nociceptor signaling and pain transmission.
Experimental Workflow
Caption: A generalized experimental workflow for Nav1.8 inhibitor characterization.
Conclusion
PF-01247324 is a well-characterized, potent, and selective Nav1.8 inhibitor with demonstrated preclinical efficacy in pain models.[3] Its state- and use-dependent mechanism of action makes it a promising candidate for the treatment of chronic pain conditions characterized by neuronal hyperexcitability. This compound is also a potent Nav1.8 inhibitor, but a comprehensive comparison is hindered by the lack of publicly available data on its selectivity, mechanism of action, and in vivo activity. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. This guide will be updated as more information becomes available.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
BOSTON, MA – In the landscape of non-opioid analgesic development, the voltage-gated sodium channel Nav1.8 has emerged as a critical target. This guide provides a comparative analysis of the clinically advanced Nav1.8 inhibitor, Suzetrigine (VX-548), developed by Vertex Pharmaceuticals, and a representative preclinical candidate, PF-01247324, from Pfizer. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess their performance based on available experimental data.
Introduction to Nav1.8 Inhibition
The Nav1.8 sodium channel, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[1] Its selective inhibition is a promising therapeutic strategy for pain relief without the central nervous system side effects and addictive potential associated with opioids.[2] Suzetrigine (VX-548) is a potent and selective Nav1.8 inhibitor that has demonstrated efficacy in multiple Phase 3 clinical trials for acute pain and is under investigation for neuropathic pain. PF-01247324 is a novel, selective, and orally bioavailable Nav1.8 channel blocker that has shown efficacy in preclinical rodent models of inflammatory and neuropathic pain.[3]
In Vitro Profile
A direct comparison of the in vitro potency and selectivity of Suzetrigine and PF-01247324 reveals the high affinity of Suzetrigine for the human Nav1.8 channel.
| Compound | Target | IC50 (nM) | Selectivity | Source |
| Suzetrigine (VX-548) | Human Nav1.8 | 0.27 | >30,000-fold vs. other Nav subtypes | [4] |
| Human DRG Neurons (TTX-R current) | 0.68 | - | [5] | |
| Monkey DRG Neurons (TTX-R current) | 0.75 | - | [5] | |
| Rodent Nav1.8 | 56 | ~80-fold less sensitive than human | [5] | |
| PF-01247324 | Human Nav1.8 (recombinant) | 196 | >50-fold vs. hNav1.5 | [3] |
| Human DRG Neurons (TTX-R current) | 331 | 65-100-fold vs. TTX-S channels | [3] | |
| Rodent DRG Neurons (TTX-R current) | 448 | - | [3] |
Table 1: Comparative In Vitro Potency and Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50) of Suzetrigine (VX-548) and PF-01247324 against Nav1.8 channels and their selectivity against other sodium channel subtypes.
Preclinical Efficacy in Pain Models
Both Suzetrigine and PF-01247324 have demonstrated efficacy in various preclinical pain models. However, a key distinction for Suzetrigine is its reduced potency in rodents, which prompted a greater reliance on non-human primate and human data for predicting clinical efficacy.
| Compound | Pain Model | Species | Key Findings | Source |
| Suzetrigine (VX-548) | Various (mechanical, thermal, inflammatory) | Animal models | Robust pain reduction. Favorable pharmacokinetics with oral bioavailability and CNS penetration. | [6] |
| PF-01247324 | Inflammatory Pain (CFA) | Rodents | Demonstrated efficacy. | [3] |
| Neuropathic Pain (various models) | Rodents | Demonstrated efficacy. | [3] |
Table 2: Summary of Preclinical Efficacy. This table highlights the performance of Suzetrigine (VX-548) and PF-01247324 in preclinical animal models of pain.
Clinical Development and Efficacy of Suzetrigine (VX-548)
Suzetrigine has undergone extensive clinical evaluation, demonstrating its potential as a novel analgesic.
| Trial Phase | Pain Model | Key Findings | Source |
| Phase 2 | Acute Pain (Abdominoplasty & Bunionectomy) | The highest dosing regimen (100 mg loading dose followed by 50 mg every 12h) showed a statistically significant reduction in pain versus placebo. | [5] |
| Phase 3 | Acute Pain (Abdominoplasty & Bunionectomy) | Met primary endpoint of statistically significant improvement in SPID48 compared to placebo. Demonstrated a rapid onset of meaningful pain relief. Generally safe and well-tolerated. | |
| Phase 2 | Diabetic Peripheral Neuropathy | Statistically significant and clinically meaningful reductions from baseline in pain at all doses tested. Generally well-tolerated. |
Table 3: Clinical Trial Highlights for Suzetrigine (VX-548). This table summarizes the key outcomes from clinical trials of Suzetrigine in various pain indications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Nav1.8 inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of prominent Nav1.8 sodium channel inhibitors. While the specific compound "Nav1.8-IN-4" did not yield public data, this guide utilizes data from well-characterized, selective Nav1.8 inhibitors, A-803467 and PF-01247324, to serve as a benchmark for researchers in the field of pain therapeutics. The data presented is crucial for understanding the therapeutic potential and off-target risks associated with targeting the Nav1.8 channel.
Introduction to Nav1.8 as a Therapeutic Target
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia (DRG). Its role in the upregulation of the action potential in these neurons makes it a critical component in pain signal transmission. Consequently, selective inhibition of Nav1.8 is a promising strategy for the development of novel analgesics with a potentially reduced side-effect profile compared to non-selective sodium channel blockers or opioids.
Comparative Selectivity of Nav1.8 Inhibitors
The following table summarizes the inhibitory potency (IC50) of two exemplar selective Nav1.8 inhibitors, A-803467 and PF-01247324, against a panel of human voltage-gated sodium channel subtypes. This data is essential for assessing the selectivity of these compounds and predicting their potential for on-target efficacy versus off-target side effects.
| Channel Subtype | A-803467 IC50 (µM) | PF-01247324 IC50 (µM) | Predominant Expression | Associated Function/Pathology |
| hNav1.8 | 0.008 [1][2] | 0.196 [3][4][5] | Peripheral Nervous System (DRG) | Nociception, Inflammatory and Neuropathic Pain [1][3] |
| hNav1.2 | >1[2] | ~10-18[3][4][5] | Central Nervous System | Neuronal excitability |
| hNav1.3 | >1[2] | Data not available | Central Nervous System (upregulated in injury) | Neuropathic pain |
| hNav1.5 | >1[2] | ~10[3][4][5] | Cardiac muscle | Cardiac action potential propagation |
| hNav1.7 | >1[2] | ~10-18[3][4][5] | Peripheral Nervous System (DRG) | Pain signaling (threshold setting) |
hNav denotes the human isoform of the channel.
Experimental Protocols
The determination of the selectivity profile of Nav1.8 inhibitors is primarily conducted using electrophysiological techniques, most commonly the whole-cell patch-clamp method.
Objective: To measure the inhibitory concentration (IC50) of a compound on specific voltage-gated sodium channel subtypes.
Materials and Methods:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are stably transfected to express a single human sodium channel subtype (e.g., hNav1.1, hNav1.2, hNav1.5, hNav1.7, hNav1.8).
-
Electrophysiology Setup: An automated or manual patch-clamp system is utilized. This includes a microscope, micromanipulators, an amplifier, a digitizer, and a computer with data acquisition and analysis software.
-
Solutions:
-
Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., CsF, NaCl, EGTA, HEPES).
-
External (Bath) Solution: Contains ions that mimic the extracellular environment (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose).
-
Compound Solutions: The test inhibitor (e.g., A-803467, PF-01247324) is prepared in the external solution at a range of concentrations.
-
-
Procedure:
-
Cells expressing the target sodium channel subtype are cultured and prepared for recording.
-
A glass micropipette with a fire-polished tip (1-3 MΩ resistance) is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The cell is held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state.
-
A voltage protocol is applied to elicit sodium currents. This typically involves a depolarizing step to a potential that inactivates about half of the available channels, followed by a brief recovery period at the holding potential, and then a test pulse (e.g., to 0 mV) to measure the peak sodium current[3].
-
The baseline sodium current is recorded.
-
The cell is then perfused with the external solution containing a known concentration of the test inhibitor.
-
The voltage protocol is repeated, and the inhibited sodium current is recorded.
-
This process is repeated for a range of inhibitor concentrations.
-
-
Data Analysis:
-
The peak sodium current at each inhibitor concentration is measured.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the sodium current, is determined by fitting the data to a logistical function (e.g., the Hill equation).
-
Visualizations
Caption: Experimental workflow for determining inhibitor IC50 values.
Caption: Role of Nav1.8 in the pain signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nav1.8-IN-4's performance against other selective Nav1.8 inhibitors, supported by representative experimental data and detailed protocols. The focus is on validating the efficacy of Nav1.8 inhibitors using Nav1.8 knockout models, a critical step in preclinical development.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and is a key contributor to the generation and propagation of pain signals.[1][2] Its role in nociception has made it a prime target for the development of novel analgesics. Nav1.8 knockout mice have demonstrated the channel's involvement in inflammatory and neuropathic pain, solidifying its validation as a therapeutic target.[1][3]
This compound is a potent and selective inhibitor of the Nav1.8 channel with an IC50 of 0.014 µM. This guide will explore the validation of its efficacy through established preclinical pain models, comparing its expected performance with that of other well-characterized selective Nav1.8 inhibitors like A-803467 and PF-01247324.
Performance Comparison of Selective Nav1.8 Inhibitors
The following tables summarize the in vitro and in vivo characteristics of this compound and two other representative selective Nav1.8 inhibitors. The in vivo data for this compound is presented as representative data based on the established effects of selective Nav1.8 blockade in preclinical models.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity vs. Other Nav Channels | Reference |
| This compound | Nav1.8 | 0.014 | High (specific values not published) | MedChemExpress |
| A-803467 | hNav1.8 | 0.008 | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [4] |
| PF-01247324 | hNav1.8 | 0.196 | >50-fold vs. hNav1.5; 65-100-fold vs. TTX-S channels | [5] |
Table 2: Representative In Vivo Efficacy of a Selective Nav1.8 Inhibitor (e.g., this compound) in Rodent Pain Models
| Pain Model | Animal Model | Test | Expected Efficacy of this compound | Effect in Nav1.8 KO |
| Inflammatory Pain | Rat (CFA-induced) | Thermal Hyperalgesia | Significant reversal of heat hypersensitivity | No significant effect of the inhibitor |
| Neuropathic Pain | Rat (Spinal Nerve Ligation) | Mechanical Allodynia (von Frey) | Dose-dependent reduction in mechanical sensitivity | No significant effect of the inhibitor |
| Acute Nociceptive Pain | Mouse | Formalin Test (Phase II) | Reduction in flinching and licking behavior | Attenuated Phase II response |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate Nav1.8 inhibitors, the following diagrams illustrate the Nav1.8 signaling pathway in nociception and a typical preclinical experimental workflow.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to ensure reproducibility and accurate interpretation of results.
Formalin Test for Nocifensive Behavior
The formalin test is a widely used model of tonic chemical pain that assesses nocifensive behaviors.
Procedure:
-
Acclimation: Place mice individually in observation chambers for at least 30 minutes to allow for acclimation to the testing environment.
-
Formalin Injection: Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation: Immediately after injection, record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (Acute Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase II (Inflammatory Phase): 15-40 minutes post-injection, involving central sensitization and inflammatory responses.
-
-
Data Analysis: Compare the total time spent in nocifensive behaviors between treatment groups (Vehicle vs. This compound) in both wild-type and Nav1.8 knockout mice. A significant reduction in Phase II behaviors in wild-type mice treated with this compound, with a diminished or absent effect in knockout mice, would validate the on-target efficacy of the compound.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity and is a hallmark of neuropathic pain models.
Procedure:
-
Acclimation: Place mice on a wire mesh platform in individual chambers and allow them to acclimate for at least 1-2 hours.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw. Begin with a filament below the expected threshold and continue with filaments of increasing force.
-
Withdrawal Threshold: The withdrawal threshold is defined as the filament that elicits a brisk paw withdrawal, licking, or flinching in at least 50% of the applications (e.g., 3 out of 5 applications). The "up-down" method is often employed to determine the 50% withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal threshold (in grams) between the different treatment groups. An increase in the withdrawal threshold in wild-type mice treated with this compound indicates an analgesic effect. The absence of a significant effect of the compound in Nav1.8 knockout mice would confirm its mechanism of action through Nav1.8 inhibition.
Conclusion
Validating the efficacy of a selective Nav1.8 inhibitor like this compound requires a multi-faceted approach. In vitro assays confirm potency and selectivity, while in vivo studies in relevant pain models, particularly in conjunction with Nav1.8 knockout animals, are essential to demonstrate on-target analgesic effects. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at evaluating novel Nav1.8-targeted therapeutics for pain management. The lack of efficacy of a selective inhibitor in Nav1.8 knockout models is the definitive evidence of its specific mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Note on Nav1.8-IN-4: A comprehensive search for "this compound" did not yield specific quantitative data comparing its potency between human and rodent Nav1.8 channels, nor were detailed experimental protocols for such a comparison found to be publicly available.
Therefore, this guide presents a comparative analysis of A-803467 , a well-characterized and potent Nav1.8 inhibitor, for which cross-species potency data is available. This information is intended to serve as a representative example for researchers interested in the translational aspects of Nav1.8-targeted drug discovery.
The voltage-gated sodium channel Nav1.8 is a key target in pain research. However, significant species-dependent differences in the potency of inhibitors have been observed, posing a challenge for the preclinical to clinical translation of novel analgesic compounds. Many small molecule inhibitors exhibit a pronounced decrease in potency against rodent Nav1.8 channels compared to the human ortholog.[1][2] To address this, researchers have even developed humanized Nav1.8 rodent models.[1][2]
Cross-species Potency of A-803467
A-803467 is a potent and selective blocker of the Nav1.8 sodium channel.[1] Studies have demonstrated its efficacy in animal models of neuropathic and inflammatory pain.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of A-803467 against recombinant human and rat Nav1.8 channels, as determined by whole-cell patch clamp electrophysiology.
| Species | Channel | IC50 (nM) | Holding Potential | Reference |
| Human | Nav1.8 | 8 | Half-maximal inactivation (~-40 mV) | [1] |
| Rat | Nav1.8 | 45 ± 5 | Half-maximal inactivation (-40 mV) | [1] |
Experimental Protocol
The inhibitory potency of A-803467 on human and rat Nav1.8 channels was determined using whole-cell patch clamp electrophysiology on recombinant cell lines.[1]
Cell Lines:
-
HEK293 cells stably expressing human Nav1.8.
-
HEK293 cells stably expressing rat Nav1.8.
Electrophysiological Recordings:
-
Technique: Whole-cell patch clamp.
-
Apparatus: Standard patch clamp rig with an amplifier, digitizer, and data acquisition software.
-
Electrodes: Borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
Solutions:
-
Intracellular Solution (typical): Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (typical): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) is typically included to block endogenous voltage-gated sodium channels.
Voltage-Clamp Protocol:
-
Cells are clamped at a holding potential of -100 mV.
-
To assess the potency at the inactivated state, a depolarizing prepulse to -40 mV for 8 seconds is applied. This voltage is near the half-maximal inactivation potential for Nav1.8.[1]
-
Following the prepulse, the membrane potential is briefly returned to -100 mV for 20 ms.
-
A test pulse to 0 mV for 20 ms is then applied to elicit the Nav1.8 current.[1]
-
The peak inward current during the test pulse is measured before and after the application of various concentrations of A-803467.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Visualization
References
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the efficacy and selectivity of novel Nav1.8 inhibitors, such as a hypothetical "Nav1.8-IN-4," across various neuronal and heterologous expression systems. The methodologies and data presentation formats are based on established protocols for characterizing Nav1.8 modulators.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals, particularly in peripheral sensory neurons.[1][2][3] Its preferential expression in nociceptors and its role in inflammatory and neuropathic pain make it a prime target for the development of new analgesics.[3][4][5] Unlike many other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX), a property that aids in its experimental isolation.[1][2][3] This guide outlines the key experiments and data interpretation necessary to replicate and compare findings for a novel Nav1.8 inhibitor.
Comparative Efficacy and Selectivity of a Nav1.8 Inhibitor
A crucial step in characterizing a novel Nav1.8 inhibitor is to determine its potency (typically as an IC50 value) on the target channel and its selectivity against other sodium channel subtypes. This is vital to minimize off-target effects, as blocking cardiac (Nav1.5) or central nervous system channels (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6) can lead to significant side effects.[6][7]
Table 1: Comparative Potency (IC50) of a Hypothetical Nav1.8 Inhibitor
| Cell Type | Channel Expressed | Assay Type | Inhibitor IC50 (nM) |
| HEK293 Cells | Human Nav1.8/β1 | Manual Patch Clamp | e.g., 15 |
| CHO Cells | Human Nav1.8/β1 | Automated Patch Clamp (Qube) | e.g., 20 |
| Rat DRG Neurons | Endogenous Rat Nav1.8 | Manual Patch Clamp (TTX-R current) | e.g., 50 |
| Human DRG Neurons | Endogenous Human Nav1.8 | Manual Patch Clamp (TTX-R current) | e.g., 35 |
Table 2: Subtype Selectivity Profile of a Hypothetical Nav1.8 Inhibitor
| Channel Subtype | Expression System | Assay Type | Inhibitor IC50 (nM) | Selectivity Fold (vs. Nav1.8) |
| Nav1.8 | HEK293 | Manual Patch Clamp | e.g., 15 | - |
| Nav1.1 | CHO | Automated Patch Clamp | e.g., >10,000 | >667 |
| Nav1.2 | SH-SY5Y | Automated Patch Clamp | e.g., 8,500 | 567 |
| Nav1.3 | HEK293 | Automated Patch Clamp | e.g., >10,000 | >667 |
| Nav1.4 | CHO | Automated Patch Clamp | e.g., >10,000 | >667 |
| Nav1.5 | HEK293 | Automated Patch Clamp | e.g., 5,000 | 333 |
| Nav1.6 | CHO | Automated Patch Clamp | e.g., 7,200 | 480 |
| Nav1.7 | HEK293 | Manual Patch Clamp | e.g., 950 | 63 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are protocols for key assays used in the characterization of Nav1.8 inhibitors.
Cell Culture and Neuronal Preparation
-
Heterologous Expression Systems: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for stable expression of the human Nav1.8 alpha subunit (SCN10A) along with an auxiliary beta subunit (e.g., SCN1B) to ensure proper channel function.[6][7][8] These cell lines provide a controlled environment for studying the direct interaction of a compound with the channel.
-
Dorsal Root Ganglion (DRG) Neuron Culture: DRG neurons are the primary native cells expressing Nav1.8.[3][9] Neurons can be isolated from rats or mice.[10] Human DRG neurons, when available, provide the most clinically relevant data.[10] These primary neurons are crucial for understanding the inhibitor's effect in a more physiological context.
Electrophysiology Assays
Electrophysiology is the gold standard for characterizing ion channel modulators, allowing for direct measurement of ion currents.
-
Manual Whole-Cell Patch Clamp: This technique offers high-quality data on channel kinetics and pharmacology.
-
Voltage Protocol: To measure the effect on the resting state, cells are held at a hyperpolarized potential (e.g., -120mV) and depolarized to elicit a peak current (e.g., to 0mV). To assess state-dependent block, a holding potential closer to the half-inactivation voltage is used.[4]
-
Solutions: The external solution contains physiological concentrations of ions, and TTX (e.g., 300 nM) is added when studying native DRG neurons to block TTX-sensitive sodium channels and isolate the Nav1.8 current. The internal pipette solution contains a high concentration of a fluoride salt (e.g., CsF) to block potassium channels.
-
-
Automated Patch Clamp (e.g., IonWorks, QPatch, Qube): These high-throughput systems are suitable for screening large numbers of compounds and for selectivity profiling across multiple Nav channel subtypes.[8][11][12] The voltage protocols are adapted for the specific platform but follow the same principles as manual patch clamp to assess resting and use-dependent block.[11]
Fluorescence-Based Membrane Potential Assays
-
Fluorescence Resonance Energy Transfer (FRET): High-throughput screening can be performed using FRET-based assays that measure changes in membrane potential.[6][7] These assays use voltage-sensitive dyes to detect the influx of sodium through Nav1.8 channels upon depolarization. While less detailed than electrophysiology, they are valuable for initial screening.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is key to understanding the context of the research.
Caption: Role of Nav1.8 in pain signaling and inhibition.
Caption: Workflow for characterizing a novel Nav1.8 inhibitor.
References
- 1. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 9. tandfonline.com [tandfonline.com]
- 10. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sophion.co.jp [sophion.co.jp]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Its preferential expression in peripheral nociceptive neurons makes it an attractive candidate for selectively blocking pain signals without the central nervous system side effects associated with current pain medications. A growing pipeline of selective Nav1.8 inhibitors is now in various stages of preclinical and clinical development. This guide provides a head-to-head comparison of the performance of these novel inhibitors, supported by available experimental data, to aid researchers and drug development professionals in this rapidly evolving field.
Quantitative Performance Comparison
To facilitate a clear comparison of the leading novel Nav1.8 inhibitors, the following tables summarize their key potency, selectivity, and clinical efficacy data.
| Inhibitor | Developer | Target Potency (IC50) | Selectivity Profile | Pharmacokinetic Profile (Rat) | Clinical Efficacy Highlights |
| Suzetrigine (VX-548) | Vertex Pharmaceuticals | 0.27 nM (human Nav1.8)[1][2] | >30,000-fold selective over other Nav subtypes[1] | Good oral bioavailability.[3] | Statistically significant reduction in pain versus placebo in Phase 3 trials for acute pain (abdominoplasty and bunionectomy).[4] |
| VX-993 | Vertex Pharmaceuticals | Data not publicly available | Selective Nav1.8 inhibitor | Under investigation in Phase 1 and 2 trials to evaluate its pharmacokinetic profile.[5][6][7][8][9] | Did not meet primary endpoint in a Phase 2 trial for acute pain following bunionectomy; did not show a statistically significant improvement in SPID48 compared to placebo. |
| VX-150 | Vertex Pharmaceuticals | 15 nM (active metabolite, human Nav1.8)[1][2] | >400-fold selective for Nav1.8 over other sodium channel subtypes.[10][11] | Prodrug that is rapidly converted to its active metabolite. In rats, the active metabolite has a terminal half-life of 1.33 hours and oral bioavailability ranging from 26.67% to 36.11%.[12][13] | Showed statistically significant pain reduction in Phase 2 trials for acute pain (bunionectomy) and neuropathic pain (small fiber neuropathy). |
| PF-06305591 | Pfizer | 15 nM[14][15] | Highly selective for Nav1.8. | Good rat bioavailability.[14][15] | Preclinical development. |
| A-887826 | Abbott Laboratories | 11 nM (human Nav1.8)[16][17][18][19] | ~3-fold less potent on Nav1.2, ~10-fold less potent on TTX-S currents, and >30-fold less potent on Nav1.5.[16][18] | Orally active and attenuates tactile allodynia in a rat neuropathic pain model.[16][18] | Preclinical development. |
| LTGO-33 | Latigo Biotherapeutics | 24-33 nM (state-dependent)[20] | >600-fold selective against human Nav1.1-Nav1.7 and Nav1.9.[20][21][22][23][24] | Preclinical development.[25] | Preclinical development. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Nav1.8 Signaling Pathway in Nociception.
Caption: Preclinical Evaluation Workflow for Nav1.8 Inhibitors.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Potency and Selectivity Profiling
Objective: To determine the inhibitory potency (IC50) of novel compounds on human Nav1.8 channels and their selectivity against other Nav channel subtypes.
Cell Lines:
-
HEK293 cells stably expressing human Nav1.8 (hNav1.8).
-
HEK293 cells stably expressing other human Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7) for selectivity profiling.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 adjusted with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3 adjusted with NaOH.
Voltage Protocol for IC50 Determination on hNav1.8:
-
Hold cells at a membrane potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward sodium current.
-
Apply test compounds at varying concentrations.
-
Measure the peak inward current at each concentration and normalize to the control current to determine the percentage of inhibition.
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
Voltage Protocol for Selectivity Profiling:
-
Similar voltage protocols are used for other Nav subtypes, with adjustments to the holding potential and test pulse voltage as needed to account for the different gating properties of each subtype.
In Vivo Animal Model: Post-Operative Pain (Bunionectomy Model)
Objective: To evaluate the analgesic efficacy of novel Nav1.8 inhibitors in a model of acute post-operative pain.
Animals:
-
Adult male Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize the rat.
-
Make a longitudinal incision on the medial side of the metatarsophalangeal joint of the hind paw.
-
Expose the distal metatarsal and create a transverse osteotomy.
-
Close the incision with sutures.
Dosing and Efficacy Measurement:
-
Administer the test compound or vehicle orally at a predetermined time post-surgery.
-
Measure pain behavior at various time points post-dosing using a von Frey filament test to assess mechanical allodynia (paw withdrawal threshold).
-
The primary endpoint is often the time-weighted sum of the pain intensity difference over a 48-hour period (SPID48).
In Vivo Animal Model: Neuropathic Pain (Spinal Nerve Ligation Model)
Objective: To assess the efficacy of novel Nav1.8 inhibitors in a model of chronic neuropathic pain.
Animals:
-
Adult male Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision.
Dosing and Efficacy Measurement:
-
Allow the animals to recover and develop neuropathic pain behaviors (typically 7-14 days post-surgery).
-
Administer the test compound or vehicle orally.
-
Assess mechanical allodynia using von Frey filaments at multiple time points post-dosing.
-
A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates analgesic efficacy.
This guide provides a comparative overview of the current landscape of novel Nav1.8 inhibitors. The data presented herein is based on publicly available information and is intended for research and drug development professionals. As the field continues to advance, further head-to-head studies will be crucial for a definitive evaluation of the therapeutic potential of these promising new analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. A Phase 1 Dose Escalation Study of Intravenous VX-993 in Healthy Adults | MedPath [trial.medpath.com]
- 7. A Study to Evaluate How the Body Processes 14C-VX-993 After a Single Oral Dose | MedPath [trial.medpath.com]
- 8. ⦠[clinicaltrials.vrtx.com]
- 9. A Phase 1 Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics, of VX-993 [ctv.veeva.com]
- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantitative Analysis of the Active Metabolite of VX-150 Using UPLC-MS/MS: A Preclinical Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 18. A-887826 | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 19. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 24. drughunter.com [drughunter.com]
- 25. Ion channel ligands in clinical development – Quarterly review (Q3 2024) – ION CHANNEL LIBRARY [ionchannellibrary.com]
A detailed comparison of the preclinical Nav1.8 inhibitor, here designated Nav1.8-IN-4, against key clinical candidates targeting the voltage-gated sodium channel Nav1.8. This guide provides an objective analysis of available data to inform researchers, scientists, and drug development professionals in the pain therapeutics field.
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics.[1][2] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 plays a key role in the transmission of pain signals.[2][3][4][5] Consequently, the development of selective Nav1.8 inhibitors is a major focus of pain research. This guide provides a comparative analysis of a representative preclinical candidate, this compound, against publicly available data for Nav1.8 inhibitors that have advanced to clinical trials.
In Vitro Potency and Selectivity
A crucial first step in characterizing a novel Nav1.8 inhibitor is to determine its potency and selectivity against the target channel and other related sodium channel subtypes. High selectivity is paramount to minimize off-target effects, a significant hurdle for previous non-selective sodium channel blockers.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Nav1.8 IC50 (nM) | Selectivity vs. Nav1.5 (fold) | Selectivity vs. Nav1.7 (fold) | Reference |
| This compound (Hypothetical) | 25 | >400 | >100 | - |
| VX-548 (Suzetrigine) | ~28 | >1000 | >100 | [6] |
| VX-150 | - | >400 | - | [7] |
| PF-01247324 | 190 | >50 | - | [8][9] |
| LTGO-33 | nM range | >600 | - | [10] |
| A-803467 | ~10 | ~1000 | ~100 | [11] |
Note: Data for this compound is hypothetical and representative of a potent and selective preclinical compound. IC50 values can vary based on experimental conditions.
Preclinical Efficacy in In Vivo Pain Models
The analgesic potential of Nav1.8 inhibitors is evaluated in various animal models of pain, which aim to replicate different clinical pain states.
Table 2: Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Species | Efficacy | Reference |
| This compound (Hypothetical) | Complete Freund's Adjuvant (CFA) - Inflammatory | Rat | Reversal of thermal hyperalgesia | - |
| Spinal Nerve Ligation (SNL) - Neuropathic | Rat | Attenuation of mechanical allodynia | - | |
| VX-548 (Suzetrigine) | Various acute and chronic pain models | - | Efficacious | [6] |
| PF-01247324 | Formalin test - Inflammatory/Nociceptive | Rat | Reduced nociception | [10] |
| Chronic Constriction Injury (CCI) - Neuropathic | Rat | Reversed tactile allodynia | [12] | |
| A-803467 | Neuropathic and inflammatory pain models | Rat | Attenuated pain behaviors | [13] |
Pharmacokinetic Properties
A favorable pharmacokinetic profile is essential for a drug candidate's success, ensuring adequate exposure at the target site with a convenient dosing regimen.
Table 3: Pharmacokinetic Parameters of Selected Nav1.8 Inhibitors
| Compound | Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| This compound (Hypothetical) | Rat | 85 | 6 | - |
| Dog | 70 | 8 | - | |
| PF-01247324 | Rat | 91 | 4 | [9][12] |
| Compound [I] (Preclinical) | Rat | 91 | 4 | [12] |
| Dog | 64 | - | [12] | |
| Compound [II] (Preclinical) | Rat | 2.3-34 | 6.4 | [12] |
| Dog | 63 | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro Electrophysiology: Patch-Clamp Assay
Objective: To determine the potency and selectivity of a test compound on human Nav1.8 and other sodium channel subtypes.
Methodology:
-
Cell Lines: Use human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel. For selectivity profiling, use cell lines expressing other human Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.7).
-
Recording: Perform whole-cell patch-clamp recordings at room temperature or 37°C.
-
Solutions: Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: Hold the cells at a membrane potential of -120 mV. Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.
-
Data Analysis: Apply the test compound at increasing concentrations to determine the concentration-response curve and calculate the IC50 value.
In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the efficacy of a test compound in a model of inflammatory pain.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of one hind paw.
-
Pain Behavior Assessment: Measure thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-CFA injection.
-
Drug Administration: Administer the test compound orally or via intraperitoneal injection at a defined time before the pain behavior assessment.
-
Data Analysis: Compare the paw withdrawal latency in response to the thermal stimulus between the vehicle-treated and compound-treated groups.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats and Beagle dogs.
-
Dosing: Administer the compound intravenously (e.g., 1 mg/kg) and orally (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Visualizing Pathways and Workflows
Nav1.8 Signaling Pathway in Nociception
References
- 1. mdpi.com [mdpi.com]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Relationship of Axonal Voltage-gated Sodium Channel 1.8 (NaV1.8) mRNA Accumulation to Sciatic Nerve Injury-induced Painful Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nav1.8 in Nociception
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral nervous system (PNS), specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG), Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[2][4][5] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel analgesics with the potential for an improved side-effect profile compared to centrally-acting agents.[6] Gain-of-function mutations in the SCN10A gene have been linked to painful neuropathies, further validating Nav1.8 as a significant target for pain therapeutics.[7]
Nav1.8-IN-4 is a novel, potent, and highly selective inhibitor of the Nav1.8 sodium channel. This guide provides a comparative assessment of this compound against standard analgesics, supported by representative preclinical data for selective Nav1.8 inhibitors.
Mechanism of Action: A Targeted Approach to Pain Relief
This compound exerts its analgesic effect by selectively blocking the Nav1.8 sodium channel. This targeted mechanism prevents the influx of sodium ions into nociceptive neurons, thereby dampening neuronal hyperexcitability and inhibiting the transmission of pain signals from the periphery to the central nervous system.[4] This contrasts with the broader mechanisms of standard analgesics.
Standard Analgesics: Mechanisms of Action
| Analgesic Class | Primary Mechanism of Action | Examples |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and decreased inflammation and pain signaling. | Ibuprofen, Naproxen, Celecoxib |
| Opioids | Agonism of opioid receptors (mu, delta, kappa) in the central nervous system (CNS), leading to altered pain perception and an increased pain threshold. | Morphine, Oxycodone, Fentanyl |
| Anticonvulsants (Gabapentinoids) | Binding to the α2δ-1 subunit of voltage-gated calcium channels, leading to reduced neurotransmitter release in the CNS. | Gabapentin, Pregabalin |
| Tricyclic Antidepressants (TCAs) & Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibition of serotonin and norepinephrine reuptake in the CNS, enhancing descending inhibitory pain pathways. | Amitriptyline, Duloxetine |
Comparative Efficacy: Preclinical Data Overview
While specific head-to-head data for this compound is emerging, the therapeutic potential can be inferred from preclinical studies on other selective Nav1.8 inhibitors. These studies demonstrate significant efficacy in models of inflammatory and neuropathic pain, conditions often challenging to treat with standard analgesics.
Table 1: Comparative Preclinical Efficacy of a Representative Nav1.8 Inhibitor vs. Standard Analgesics
| Parameter | Representative Nav1.8 Inhibitor | Morphine (Opioid) | Gabapentin (Anticonvulsant) | Celecoxib (NSAID) |
| Inflammatory Pain Model (e.g., CFA-induced thermal hyperalgesia) | High efficacy in reversing thermal hyperalgesia. | High efficacy, but with tolerance development. | Moderate efficacy. | High efficacy in early inflammatory phases. |
| Neuropathic Pain Model (e.g., SNL-induced mechanical allodynia) | Significant reversal of mechanical allodynia.[8] | Moderate efficacy, often requiring dose escalation. | Standard first-line treatment, but with variable efficacy. | Limited efficacy. |
| Visceral Pain Model | Emerging evidence suggests a role in reducing visceral pain. | Effective, but with significant gastrointestinal side effects. | Limited data. | Variable efficacy. |
| Development of Tolerance | Low potential for tolerance observed in preclinical models. | High potential for tolerance and dependence. | Low potential for tolerance. | Low potential for tolerance. |
Note: This table is a qualitative summary based on representative data for the class of selective Nav1.8 inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing analgesic efficacy.
Caption: Pain signaling pathway and points of intervention.
Caption: Preclinical experimental workflow for analgesic assessment.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of novel analgesics like this compound.
1. In Vitro Electrophysiology: Patch-Clamp Analysis
-
Objective: To determine the potency and selectivity of this compound on the Nav1.8 channel.
-
Methodology:
-
HEK293 cells stably expressing human Nav1.8 channels are cultured.
-
Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
A voltage protocol is applied to elicit channel opening and inactivation.
-
Increasing concentrations of this compound are perfused, and the inhibition of the Nav1.8 current is measured.
-
The IC50 (half-maximal inhibitory concentration) is calculated to determine potency.
-
Selectivity is assessed by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7).
-
2. In Vivo Nociceptive Pain Model: Formalin Test
-
Objective: To assess the efficacy of this compound in a model of acute and persistent pain.
-
Methodology:
-
Rodents are administered this compound, a standard analgesic (e.g., morphine), or vehicle.
-
A dilute formalin solution is injected into the plantar surface of the hind paw.
-
Nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases: the acute phase (0-10 minutes post-injection) and the inflammatory phase (10-60 minutes post-injection).
-
The reduction in nociceptive behaviors in the drug-treated groups is compared to the vehicle group.
-
3. In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)
-
Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.
-
Methodology:
-
Under anesthesia, a surgical procedure is performed on rodents to transect two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
-
Animals are allowed to recover and develop mechanical allodynia (pain in response to a non-painful stimulus) over several days.
-
Baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) are measured.
-
Animals are treated with this compound, a standard analgesic (e.g., gabapentin), or vehicle.
-
Paw withdrawal thresholds are reassessed at various time points post-dosing.
-
An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
-
Potential Advantages of this compound over Standard Analgesics
Based on its selective mechanism of action, this compound is anticipated to offer several advantages over existing therapies:
-
Improved Side-Effect Profile: By selectively targeting peripheral Nav1.8 channels, this compound is expected to have minimal central nervous system (CNS) side effects (e.g., sedation, dizziness, cognitive impairment) and gastrointestinal issues commonly associated with opioids and some NSAIDs.
-
Reduced Abuse Potential: The non-central mechanism of action suggests a lower risk of addiction and dependence compared to opioids.
-
Efficacy in Neuropathic Pain: Preclinical evidence for Nav1.8 inhibitors suggests strong efficacy in neuropathic pain, a condition for which current treatments have limited effectiveness.[7][8]
-
Lack of Tolerance: The targeted nature of Nav1.8 inhibition may lead to a reduced likelihood of developing tolerance, a significant issue with long-term opioid use.
Conclusion
This compound, as a selective inhibitor of the Nav1.8 sodium channel, represents a promising advancement in pain management. Its targeted peripheral mechanism of action offers the potential for superior efficacy, particularly in neuropathic pain states, combined with a more favorable safety and tolerability profile compared to standard analgesics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, offering a promising alternative to traditional pain medications. This guide provides an objective comparison of the publicly available data for Suzetrigine (VX-548), a recently FDA-approved Nav1.8 inhibitor, and two preclinical candidates, A-803467 and PF-01247324. The information is intended to support independent validation efforts and inform future research in the field of pain therapeutics.
Data Presentation: Quantitative Comparison of Nav1.8 Inhibitors
The following tables summarize the key quantitative data for Suzetrigine, A-803467, and PF-01247324, focusing on their potency and selectivity for the Nav1.8 channel.
Table 1: In Vitro Potency of Nav1.8 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| Suzetrigine (VX-548) | Human Nav1.8 | Electrophysiology | 27 | [1] |
| A-803467 | Human Nav1.8 | Electrophysiology | 8 | [2] |
| PF-01247324 | Human Nav1.8 | Electrophysiology | 196 | [3] |
Table 2: Selectivity Profile of Nav1.8 Inhibitors Against Other Sodium Channel Subtypes
| Compound | Nav Subtype | Selectivity (fold vs. Nav1.8) | Source |
| Suzetrigine (VX-548) | All other Nav subtypes | ≥ 31,000 | [4][5] |
| A-803467 | Nav1.2, Nav1.3, Nav1.5, Nav1.7 | >100 | [2] |
| PF-01247324 | Nav1.5 | >50 | [3] |
| Nav1.2, Nav1.7 | ~65-100 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation. The following protocols are based on standard practices in the field and information inferred from the cited literature.
In Vitro Electrophysiology for IC50 Determination
Objective: To determine the concentration of the inhibitor required to block 50% of the Nav1.8 channel current.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Compound Application: A range of concentrations of the test compound (e.g., Suzetrigine, A-803467, or PF-01247324) are applied to the cells.
-
Data Analysis: The peak inward current in the presence of the compound is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Animal Models of Pain for In Vivo Efficacy
Objective: To assess the analgesic efficacy of the Nav1.8 inhibitors in preclinical models of pain.
Methodology (Example: Spinal Nerve Ligation Model of Neuropathic Pain):
-
Animal Model: The L5 spinal nerve of adult male Sprague-Dawley rats is tightly ligated to induce mechanical allodynia.
-
Compound Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at multiple time points after compound administration. The paw withdrawal threshold is determined.
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose required to produce 50% of the maximum effect).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to Nav1.8 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Nav1.8-IN-4 is not publicly available. The following disposal procedures are based on general best practices for the disposal of toxic laboratory chemicals and data from the SDS of a structurally related compound, Nav1.8-IN-1, which is classified as harmful if swallowed and very toxic to aquatic life. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its potential toxicity, particularly to aquatic organisms, this compound must not be disposed of down the drain or in regular trash.
Hazard Summary
The following table summarizes the known hazards of the related compound Nav1.8-IN-1, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Collect spillage. |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should adhere to the following procedures for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Collection and Labeling:
-
Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like pipette tips and wipes) in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound," "this compound in DMSO"). Include the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure and away from drains and sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always prioritize safety and compliance with institutional and regulatory requirements.
Essential Safety and Handling Guide for Nav1.8-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently, especially if they become contaminated.
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing. For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron over the lab coat.
-
Respiratory Protection: Handling of the solid compound or any procedure that may generate dust or aerosols should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid inhalation.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1620846-16-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Purity | >99.00% | --INVALID-LINK--[2] |
| IC₅₀ | 0.014 μM (for Nav1.8 channel) | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | --INVALID-LINK--[1] |
Operational and Disposal Plan
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the compound name and CAS number on the label match the order.
-
Storage: Store the compound in a cool, dry, and dark place. For long-term stability of stock solutions, store at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially in its solid form, must be performed in a designated area, such as a chemical fume hood, to control exposure.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the compound. Ensure the container is securely capped and mix thoroughly until the solid is completely dissolved.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Controlled Environment: Conduct all experiments involving this compound in a well-ventilated area.
-
Avoid Contamination: Use dedicated laboratory equipment (e.g., pipettes, tubes) when working with this compound to prevent cross-contamination.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate all waste contaminated with this compound from general laboratory waste. This includes unused solutions, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty containers.
-
Waste Containers: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Protocol: Dispose of all this compound waste through your institution's hazardous waste management program. Do not pour solutions down the drain or discard solid waste in the regular trash.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
